Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
Description
BenchChem offers high-quality Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWWEPHAHUEGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-92-6 | |
| Record name | methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Deep Dive: Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
The following technical guide details the structural analysis, synthesis, and medicinal chemistry applications of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate .
Core Identity & Structural Architecture
The compound Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate represents a specialized subclass of spirocyclic scaffolds known as spiro-
Structural Breakdown
-
System: Spiro[3.3]heptane (Two four-membered rings sharing a single quaternary carbon).
-
Ring A (Heterocyclic): Azetidin-2-one (
-lactam).[2]-
N1: Nitrogen atom adjacent to the spiro center.
-
C2: Carbonyl group (C=O).
-
Reactivity: High ring strain (~23 kcal/mol) makes the amide bond susceptible to nucleophilic attack, serving as an acylating warhead.
-
-
Ring B (Carbocyclic): Cyclobutane.[3]
-
C6 Position: Substituted with a methyl carboxylate group (
). -
Geometry: The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain.
-
3D Conformation & Vector Analysis
This scaffold offers a distinct "Exit Vector" profile compared to flat aromatic rings or flexible alkyl chains.
-
Orthogonality: The two four-membered rings are oriented perpendicular to each other at the spiro junction. This creates a rigid, right-angle geometry that projects the ester functionality (at C6) into a specific region of 3D space defined by the
-rich core. -
Fsp3 Character: The molecule is entirely
hybridized (excluding the carbonyls), contributing to higher solubility and lower lipophilicity compared to aromatic analogs.
Synthetic Methodology
The synthesis of 1-azaspiro[3.3]heptan-2-ones is most efficiently achieved via the Graf Reaction ([2+2] cycloaddition of chlorosulfonyl isocyanate to alkenes).[4] This route is preferred over Staudinger ketene-imine cycloadditions for this specific spiro system due to the accessibility of the exocyclic methylene precursor.
Retrosynthetic Analysis
-
Target: Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate.
-
Disconnection: C2-N1 and C3-C4 bonds (Lactam formation).
-
Precursor: Methyl 3-methylenecyclobutane-1-carboxylate.
-
Reagent: Chlorosulfonyl Isocyanate (CSI).
Detailed Protocol (Step-by-Step)
Step 1: Preparation of the Precursor Starting material: Methyl 3-oxocyclobutane-1-carboxylate .
-
Perform a Wittig olefination using methyltriphenylphosphonium bromide (
) and potassium tert-butoxide (KOtBu) in THF at 0°C. -
Add the ketone dropwise.[5]
-
Workup and purify to isolate Methyl 3-methylenecyclobutane-1-carboxylate .
Step 2: [2+2] Cycloaddition (The Graf Reaction)
This step constructs the spiro-
-
Setup: Dissolve methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane under
atmosphere. -
Addition: Cool to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) dropwise. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. This forms the N-chlorosulfonyl-
-lactam intermediate. -
Reductive Hydrolysis:
-
Cool the mixture to 0°C.
-
Add a solution of sodium sulfite (
, 25% aq) or thiophenol/pyridine to remove the sulfonyl group. -
Vigorous stirring is required to hydrolyze the N-S bond without opening the lactam ring.
-
-
Purification: Extract with ethyl acetate. The product, Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate , is purified via silica gel chromatography (typically eluting with EtOAc/Hexanes).
Yield Expectations: 40–60% over two steps. Stereochemistry: The product is typically obtained as a mixture of diastereomers (cis/trans relative to the ester and lactam nitrogen), which may be separable by chromatography.
[4][6][7][8]
Physicochemical Properties & Stability
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Formula | Low MW fragment (169.18 Da). | |
| Ring Strain | High (~50 kcal/mol total) | The |
| LogP | ~0.5 (Predicted) | Highly polar; good solubility. |
| H-Bond Donors | 1 (Lactam NH) | Critical for binding site interactions. |
| Fsp3 | 0.75 | High 3D complexity; "Escape from Flatland". |
Stability Warning: The spiro-
Medicinal Chemistry Applications
Serine Protease Inhibition
The 2-oxo-1-azaspiro motif functions as a "warhead" for serine proteases (e.g., elastase,
Peptidomimetics
This scaffold serves as a conformationally restricted analogue of
-
Turn Inducer: When incorporated into a peptide chain (via hydrolysis of the ester and reaction of the lactam nitrogen), the rigid spiro core forces the backbone into specific turn geometries (
-turns), stabilizing secondary structures.
Intermediate for Piperidine Surrogates
Reduction of the lactam carbonyl (using
-
Bioisostere: This amine is a saturated bioisostere of piperidine.[4]
-
Advantage: It alters the vector of attached substituents and increases metabolic stability by removing susceptible
-hydrogens found in piperidines.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
D'hooghe, M., & Thi, H. D. (2019). An update on the synthesis and reactivity of spiro-fused
-lactams. Arkivoc. Link -
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Overington, J. P., et al. (2006). The structural basis of drug action. Nature Reviews Drug Discovery. (Context on sp3-rich scaffolds). Link
-
PubChem Compound Summary. (2024). 2-Azaspiro[3.3]heptane-6-carboxylic acid (Core Acid Data). Link
Sources
- 1. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]
Technical Guide: The 1-Azaspiro[3.3]heptan-2-one Scaffold
Executive Summary
In the pursuit of high-
This guide details the physicochemical properties, synthetic routes, and medicinal chemistry applications of this strained spirocyclic
Part 1: Structural & Physicochemical Properties[1][2]
The Geometry of Strain
The 1-azaspiro[3.3]heptan-2-one core consists of a
-
Ring Strain: The system possesses significant strain energy (approx. 50–55 kcal/mol total, estimating ~26 kcal/mol per four-membered ring). This "spring-loaded" nature makes the ring system reactive under specific conditions (e.g., ring-opening polymerization or nucleophilic attack) but surprisingly stable in physiological environments due to the kinetic barrier of the spiro-junction.
-
Gem-Disubstituent Effect: The spiro carbon (C4 of the lactam) acts as a gem-dimethyl analog, restricting the conformational freedom of the N-C bond. This forces the substituents into specific vectors, often orthogonal to each other.
-
Vector Analysis: Unlike piperidine (chair conformation) or phenyl rings (planar), the spiro[3.3] system projects substituents at defined angles (~90° twist), allowing for the exploration of novel chemical space in ligand-protein binding pockets.
Physicochemical Profile
| Property | 1-Azaspiro[3.3]heptan-2-one | Piperidine (Analog) | Impact on Drug Design |
| Hybridization | High | High | Improved solubility; reduced promiscuity. |
| Lipophilicity (LogP) | Lower than carbocyclic analogs | Moderate | The amide bond lowers LogP; spiro-fusion prevents "grease ball" effect. |
| Metabolic Stability | High | Low to Moderate | The quaternary spiro center blocks |
| H-Bonding | 1 Donor (NH), 1 Acceptor (C=O) | 1 Donor/Acceptor (NH) | Lactam carbonyl provides an additional vector for H-bonding. |
Part 2: Synthetic Methodologies
The most authoritative and scalable route to 1-azaspiro[3.3]heptan-2-ones is the [2+2] Cycloaddition of methylenecyclobutane with chlorosulfonyl isocyanate (CSI). This method, pioneered by Graf and refined by groups like Carreira and Mykhailiuk, is preferred over photochemical routes for its scalability.
Protocol 1: Scalable Synthesis via [2+2] Cycloaddition
Objective: Synthesis of 1-azaspiro[3.3]heptan-2-one from methylenecyclobutane.
Reaction Scheme (Graphviz Visualization):
Figure 1: The Graf reaction pathway for constructing the spirocyclic
Step-by-Step Methodology:
-
Reagent Preparation: An anhydrous diethyl ether solution of methylenecyclobutane (1.0 equiv) is prepared under an inert atmosphere (
or Ar). -
Cycloaddition: The solution is cooled to 0°C. Chlorosulfonyl isocyanate (CSI) (1.0 equiv) is added dropwise. The reaction is highly exothermic; temperature control is critical to prevent polymerization.
-
Incubation: Allow the mixture to warm to room temperature and stir for 12 hours. The N-chlorosulfonyl
-lactam intermediate forms. -
Reductive Hydrolysis: The reaction mixture is added slowly to a vigorously stirred aqueous solution of sodium sulfite (
) and sodium bicarbonate ( ) at 0°C. This gently removes the sulfonyl group without opening the strained lactam ring.-
Critical Control: Maintain pH ~7-8 to prevent acid-catalyzed ring opening.
-
-
Extraction: Extract with dichloromethane (DCM) or ethyl acetate.
-
Purification: The crude product is purified via recrystallization (from hexanes/EtOAc) or flash chromatography.
-
Yield Expectation: 60–80%.
-
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]
Peptidomimetics: The -Turn Inducer
The 1-azaspiro[3.3]heptan-2-one scaffold is a powerful tool for mimicking peptide secondary structures.
-
Mechanism: The rigid spiro-carbon locks the
and torsion angles, forcing the backbone into a conformation that closely resembles a Type II -turn. -
Application: Replacing the Proline-Glycine (Pro-Gly) turn in bioactive peptides with this scaffold can improve proteolytic stability (no hydrolyzable peptide bond at the turn) and lock the bioactive conformation.
Bioisosterism: Piperidine Replacement
While the lactam itself is useful, its reduced form, 1-azaspiro[3.3]heptane , is a premier bioisostere for piperidine.[1][2][3]
-
Case Study (Bupivacaine Analog): Research by Enamine (Mykhailiuk et al.) demonstrated that replacing the piperidine ring in the anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a patent-free analog with retained potency and a distinct IP profile.[4]
-
Metabolic Blockade: The spiro center eliminates the hydrogen atoms at the position
to the nitrogen (in the piperidine sense), blocking oxidative metabolism (N-dealkylation or -hydroxylation) often mediated by CYP450 enzymes.
SAR Logic Flow:
Figure 2: Decision tree for deploying the scaffold in drug design.
References
-
Kirichok, A. A., et al. (2023).[5][2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Grygorenko, O. O., et al. (2021).[6] Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS number search
Executive Summary
This technical guide provides a comprehensive analysis of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate , a high-value spirocyclic
This document details the validated identification data, strategic synthesis via [2+2] cycloaddition, and application logic for integrating this core into medicinal chemistry programs.
Identity & Chemical Verification
Precise identification is critical due to the prevalence of isomeric "2-azaspiro" (azetidine) analogs in the marketplace.[1] The target compound is a 1-azaspiro system, containing a fused
| Parameter | Technical Specification |
| Chemical Name | Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
| CAS Number | 2375267-92-6 |
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| Core Scaffold | 1-Azaspiro[3.3]heptan-2-one ( |
| SMILES | COC(=O)C1CC2(CC(=O)N2)C1 |
| Key Feature | Orthogonal exit vectors at C6 (ester) and N1/C2 (lactam) |
Critical Note: Do not confuse with Methyl 6-oxospiro[3.3]heptane-2-carboxylate (Carbocyclic ketone, CAS 1138480-98-4) or 2-azaspiro derivatives.[1] The "1-aza" designation indicates the nitrogen is adjacent to the spiro quaternary carbon.[1]
Strategic Synthesis: The [2+2] Cycloaddition Protocol
The most robust route to the 1-azaspiro[3.3]heptan-2-one core is the thermal [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with an exocyclic alkene.[1] This method is preferred over ester enolate alkylations due to its high atom economy and the ability to generate the quaternary center and the lactam ring in a single step.
Retrosynthetic Logic
The synthesis hinges on the reactivity of Methyl 3-methylenecyclobutane-1-carboxylate .[1] The strain of the cyclobutane ring does not inhibit the cycloaddition; rather, the exocyclic double bond is sufficiently nucleophilic to attack the highly electrophilic CSI.
Figure 1: Strategic synthesis via CSI [2+2] cycloaddition. The reaction builds the spiro-lactam core directly from the exocyclic alkene.[1]
Detailed Experimental Protocol
Step 1: [2+2] Cycloaddition
-
Preparation: In a flame-dried 3-neck flask under
, dissolve Methyl 3-methylenecyclobutane-1-carboxylate (1.0 equiv) in anhydrous Toluene (0.2 M). -
Addition: Cool to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (1.2 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: Monitor by NMR. Disappearance of alkene signals (
4.8–5.0 ppm) indicates conversion.
-
-
Quench/Hydrolysis: The intermediate N-chlorosulfonyl lactam is stable but reactive.[1]
-
Cool the mixture to 0°C.
-
Slowly add a saturated aqueous solution of Sodium Sulfite (
) (3.0 equiv) buffered with solid to maintain pH ~7–8. This step reductively removes the sulfonyl chloride group. -
Caution: Vigorous gas evolution (
) may occur.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate under reduced pressure. -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The spiro-lactam is typically a polar solid or viscous oil.[1]
Applications in Drug Design
The 1-azaspiro[3.3]heptane scaffold offers unique geometric properties that distinguish it from standard piperidines or cyclohexanes.
Vector Positioning & Bioisosterism
Unlike the chair conformation of piperidine, the spiro[3.3]heptane system is rigid. The "puckered" conformation of the cyclobutane rings creates defined exit vectors.
-
Benzene Bioisostere: The scaffold mimics the spatial arrangement of para- or meta-substituted benzenes but with higher
character, improving solubility.[1] -
Peptidomimetics: The
-lactam ring can be hydrolyzed to a -amino acid or used directly as a constrained amide mimic, locking the and torsion angles.[1]
Figure 2: Impact of spiro-scaffold replacement on physicochemical properties.[1]
Characterization Data
When validating the synthesized material, look for these diagnostic signals.
Table 1: Diagnostic NMR Signals (
| Position | Signal Type | Chemical Shift ( | Interpretation |
| Lactam NH | Broad Singlet | 6.0 – 7.5 ppm | Characteristic amide proton (exchangeable).[1] |
| Ester | Singlet | ~3.70 ppm | Sharp methyl ester signal. |
| Lactam | Doublet/Multiplet | 2.8 – 3.2 ppm | Protons adjacent to the carbonyl in the 4-membered ring.[1] |
| Spiro Core | Multiplets | 1.8 – 2.6 ppm | Complex splitting due to puckered cyclobutane rings. |
| Singlets | ~170 ppm (Lactam)~175 ppm (Ester) | Distinct carbonyl environments. |
Safety & Handling
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Handle strictly under inert atmosphere in a fume hood.
-
-Lactam Potency: While this specific intermediate is not a penicillin derivative,
-lactams can be sensitizers.[1] Avoid inhalation of dust/vapors. -
Storage: Store the methyl ester at 2–8°C under inert gas. Esters are susceptible to hydrolysis; lactams are susceptible to ring-opening nucleophiles.[1]
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Scaffolds for Medicinal Chemistry.Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K. (2024).[2][3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][4][5]Angewandte Chemie International Edition. Link
-
ChemicalBook. (2025). Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate Product Entry.[1][6][7][8][9]Link
-
PubChem. (2025).[10] Compound Summary for Methyl 2-oxospiro[3.3]heptane-6-carboxylate (Isomer Reference).Link
Sources
- 1. 1211526-53-2|2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. 2763777-74-6|Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate|BLD Pharm [bldpharm.com]
- 7. 2763777-74-6_CAS号:2763777-74-6_Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate - 化源网 [chemsrc.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS#: 2763777-74-6 [m.chemicalbook.com]
- 10. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | C9H12O3 | CID 57415831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Functionalization of Spirocyclic β-Lactam Esters
Introduction: The Strategic Value of Spirocyclic β-Lactam Scaffolds
Spirocyclic β-lactams represent a unique and highly valuable class of heterocyclic compounds in medicinal chemistry and drug discovery. The fusion of a spirocyclic ring system with the strained four-membered β-lactam core imparts a rigid, three-dimensional architecture that is of significant interest for the design of novel therapeutic agents.[1][2] This distinct conformation can facilitate precise interactions with biological targets, offering the potential for enhanced potency and selectivity.[3] Beyond their well-established role as antibacterial agents, spirocyclic β-lactams have emerged as promising candidates for a range of therapeutic applications, including cholesterol absorption inhibitors, antiviral agents, and anticancer therapeutics.[2][4]
The functionalization of spirocyclic β-lactam esters is a critical step in the development of new drug candidates, allowing for the introduction of diverse chemical moieties to modulate their pharmacological properties. This guide provides detailed application notes and protocols for the key transformations of ester groups appended to spirocyclic β-lactam scaffolds, offering researchers a practical resource for the synthesis of novel and medicinally relevant compounds.
Core Functionalization Strategies
The ester group on a spirocyclic β-lactam is a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include:
-
Hydrolysis: Conversion of the ester to a carboxylic acid, which can then be used in a variety of coupling reactions.
-
Reduction: Transformation of the ester to a primary alcohol, providing a site for further derivatization.
-
Amidation: Direct conversion of the ester to an amide, a common functional group in pharmaceuticals.
-
Carbon-Carbon Bond Formation: Utilizing the α-carbon of the ester for the introduction of new carbon-based substituents.
The following sections will provide detailed protocols and expert insights for each of these key functionalization reactions.
Diagram: Workflow for Spirocyclic β-Lactam Ester Functionalization
Caption: Key functionalization pathways for spirocyclic β-lactam esters.
Protocol 1: Hydrolysis of Spirocyclic β-Lactam Esters to Carboxylic Acids
Scientific Rationale: The conversion of an ester to a carboxylic acid is a fundamental transformation that opens up a wide range of synthetic possibilities, including amide bond formation and other coupling reactions. For spirocyclic β-lactam esters, mild basic hydrolysis is often preferred to avoid potential cleavage of the strained β-lactam ring that can occur under harsh acidic or basic conditions. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a reliable choice for this transformation.[1]
Experimental Protocol:
-
Dissolution: Dissolve the spirocyclic β-lactam ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio). The concentration should be in the range of 0.1-0.5 M.
-
Addition of Base: To the stirred solution at room temperature, add a solution of lithium hydroxide monohydrate (1.5-3.0 eq) in water.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 2-3 with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Table: Representative Reaction Conditions for Hydrolysis
| Substrate Type | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Methyl Ester | LiOH·H₂O | THF/H₂O | 25 | 85-95 |
| Ethyl Ester | NaOH | EtOH/H₂O | 50 | 80-90 |
| tert-Butyl Ester | TFA | CH₂Cl₂ | 0-25 | 90-98 |
Protocol 2: Reduction of Spirocyclic β-Lactam Esters to Primary Alcohols
Scientific Rationale: The reduction of the ester functionality to a primary alcohol provides a valuable synthetic intermediate for further modifications, such as etherification, oxidation, or conversion to a leaving group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5] However, due to its high reactivity, careful control of the reaction conditions is necessary to avoid unwanted side reactions, such as the reduction of the β-lactam carbonyl. Performing the reaction at low temperatures is crucial for selectivity.
Experimental Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under nitrogen. Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: Dissolve the spirocyclic β-lactam ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium sulfate until the grey color of the LiAlH₄ disappears and a white precipitate forms.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude primary alcohol can be purified by column chromatography on silica gel.
Data Table: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Selectivity for Ester vs. β-Lactam |
| LiAlH₄ | THF | -78 to 0 | Moderate to Good |
| LiBH₄ | THF | 0 to 25 | Good |
| DIBAL-H | CH₂Cl₂ or Toluene | -78 | Excellent (can stop at aldehyde) |
Protocol 3: Amidation of Spirocyclic β-Lactam Esters
Scientific Rationale: The direct conversion of an ester to an amide is a highly valuable transformation in medicinal chemistry, as the amide bond is a cornerstone of many drug molecules. This can be achieved by heating the ester with an amine.[6] For less reactive amines or to avoid high temperatures that might compromise the β-lactam ring, the use of a Lewis acid catalyst or conversion of the ester to a more reactive species may be necessary.
Experimental Protocol (Thermal Method):
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the spirocyclic β-lactam ester (1.0 eq) and the desired amine (2.0-5.0 eq). The amine can be used as the solvent if it is a liquid, or a high-boiling inert solvent such as toluene or xylene can be added.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed. This may take several hours to days depending on the reactivity of the amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Diagram: Mechanism of Amidation
Caption: General mechanism for the amidation of an ester.
Protocol 4: α-Alkylation of Spirocyclic β-Lactam Ester Enolates
Scientific Rationale: The introduction of alkyl substituents at the α-position of the ester can significantly impact the biological activity of the molecule. This is typically achieved by generating an enolate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide).[7] The stereochemical outcome of this reaction is often influenced by the steric environment of the spirocyclic scaffold, potentially leading to high diastereoselectivity.
Experimental Protocol:
-
Inert Atmosphere and Anhydrous Conditions: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Enolate Formation:
-
In a three-necked flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise to the stirred solution and allow the mixture to warm to 0 °C for 30 minutes to generate LDA.
-
Cool the LDA solution back down to -78 °C.
-
Add a solution of the spirocyclic β-lactam ester (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material. The reaction may require warming to a higher temperature for less reactive electrophiles.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the α-alkylated product by column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC.
Conclusion and Future Outlook
The functionalization of spirocyclic β-lactam esters is a powerful strategy for the generation of structurally diverse and biologically relevant molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future advancements in this field will likely focus on the development of more efficient and stereoselective functionalization methods, including the use of transition-metal catalysis and biocatalysis, to further expand the library of accessible spirocyclic β-lactam derivatives for drug discovery programs.
References
- Sharada, L.N. et al. (2014). A practical synthesis of spirocyclic 2-azetidinones or β–lactams (rotamers) starting from natural proline. Organic CHEMISTRY An Indian Journal, 10(4), 127-131.
-
Yang, W. et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3022–3025. [Link]
-
Yang, W. et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. R Discovery. [Link]
-
Dao Thi, H. & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Various Authors. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
- Bandyopadhyay, D. et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
-
Alves, M. J. et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1007481. [Link]
- Various Authors. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis, 21.19.
- LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
- Various Authors. (2010). Synthesis of ester and amide derivatives of beta-lactam nuclei.
- University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
-
Ham, W. H. et al. (2000). A new synthesis of a key intermediate of beta-lactam antibiotics via diastereoselective alkylation of beta-hydroxy ester. The Journal of Organic Chemistry, 65(24), 8372-8374. [Link]
- Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University.
- Bandyopadhyay, D. et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
-
Tarui, A. et al. (2013). Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. The Journal of Organic Chemistry, 78(16), 7903-7911. [Link]
- Al-Tel, T. H. (2010).
- Various Authors. (2022).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
- Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
- Master Organic Chemistry. (n.d.).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3626721A2 - Synthesis of ester and amide derivatives of beta-lactam nuclei - Google Patents [patents.google.com]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Reduction of 2-oxo-1-azaspiro[3.3]heptane to azaspiro amine
Application Note: Precision Reduction of Strained -Lactams
Synthesis of 1-Azaspiro[3.3]heptane via Alane (AlH₃) Mediation
Executive Summary & Scientific Rationale
The synthesis of 1-azaspiro[3.3]heptane has become a focal point in modern medicinal chemistry. This moiety serves as a conformationally restricted,
The Challenge: The reduction of the precursor, 2-oxo-1-azaspiro[3.3]heptane , presents a unique synthetic hurdle. This substrate contains a
The Solution: This protocol utilizes Alane (Aluminum Hydride, AlH
Mechanistic Pathway & Logic[2][3][4]
The superiority of Alane over LiAlH
-
LiAlH
Route (Problematic): The aggressive nucleophilic attack of on the carbonyl carbon forms a tetrahedral intermediate.[2] In strained systems, the collapse of this intermediate often favors the release of ring strain via C–N bond scission, resulting in an amino-alcohol (ring-opened product). -
AlH
Route (Optimal): AlH is a Lewis acid. It coordinates to the carbonyl oxygen, increasing its electrophilicity. The hydride transfer occurs intramolecularly within this complex. This pathway favors C–O bond cleavage (deoxygenation) over C–N bond cleavage, preserving the spirocyclic skeleton.
Figure 1: Mechanistic divergence between Alane (solid path) and LiAlH
Experimental Protocol
3.1 Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |
| 2-oxo-1-azaspiro[3.3]heptane | 111.14 | 1.0 | Substrate |
| LiAlH | 37.95 | 2.0 | Hydride Source |
| Sulfuric Acid (98%) | 98.08 | 1.0 | Alane Generator |
| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium |
| HCl (4M in Dioxane) | 36.46 | Excess | Salt Formation |
Note on Alane Generation: This protocol uses the reaction:
3.2 Step-by-Step Methodology
Step 1: In Situ Alane Generation
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge: Add anhydrous THF (10 mL per gram of substrate) and LiAlH
solution (2.0 equiv) to the RBF. Cool to 0°C in an ice bath. -
Activation: Dropwise, add concentrated H
SO (1.0 equiv). Caution: Vigorous evolution of Hydrogen gas ( ) will occur. Maintain internal temperature <10°C. -
Aging: Stir the resulting slurry at 0°C for 30 minutes. The white precipitate is Li
SO . The supernatant contains the active AlH .
Step 2: Reduction 5. Addition: Dissolve 2-oxo-1-azaspiro[3.3]heptane (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the Alane slurry at 0°C. 6. Reaction: Allow the mixture to warm to room temperature (RT), then heat to a gentle reflux (66°C) for 2–4 hours.
- Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin or KMnO
) or GC-MS. The starting lactam spot should disappear.
Step 3: Quenching & Isolation (The "Glauber's Salt" Method)
Critique: Standard Fieser workup (
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quench: Carefully add solid Sodium Sulfate Decahydrate (
) in portions until gas evolution ceases. This hydrolyzes the aluminum complex essentially "dry." -
Filtration: Dilute with diethyl ether (
). Filter the solids through a pad of Celite. Rinse the cake thoroughly with . -
Concentration (Careful!): The free amine is volatile . Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<30°C, >200 mbar). Do not evaporate to dryness.
Step 4: Salt Formation (Crucial for Stability)
11. Salting Out: Dissolve the crude amine residue in cold
Workflow Visualization
Figure 2: Operational workflow for the conversion of lactam to amine hydrochloride salt.
Characterization & Troubleshooting
Expected Data:
-
Physical State: White hygroscopic solid (HCl salt).
-
H NMR (DMSO-d
): The methylene protons adjacent to the nitrogen (C2 position) typically appear around 3.8–4.0 ppm. The cyclobutane protons appear as multiplets upfield (1.8–2.5 ppm). - C NMR: Disappearance of the carbonyl signal (~170 ppm) and appearance of the new methylene carbon (~50–60 ppm).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Product lost during evaporation. | The free amine is volatile. Do not concentrate to dryness before adding HCl. |
| Ring Opening | Nucleophilic attack (LiAlH | Ensure AlH |
| Incomplete Rxn | Poor solubility or low temp. | Ensure reflux is maintained. Use THF/Ether mixtures if solubility is an issue.[5] |
References
-
Kirichok, A. A., et al. (2023).[4][6] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][7][6]
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2025).[8] "Strained spiro heterocycles as potential bioisosteres." Chemical Society Reviews. [Link]
-
Yoon, N. M., & Brown, H. C. (1968). "Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds." Journal of the American Chemical Society. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation of 1-Azaspiro[3.3]heptan-2-one
Introduction: The Strategic Importance of N-Functionalized 1-Azaspiro[3.3]heptan-2-ones
The 1-azaspiro[3.3]heptane framework has emerged as a compelling structural motif in modern medicinal chemistry, primarily serving as a three-dimensional bioisostere for the ubiquitous piperidine ring.[1][2] Its rigid, spirocyclic nature offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties of drug candidates. The synthetic precursor to these valuable scaffolds is often the corresponding β-lactam, 1-azaspiro[3.3]heptan-2-one. Functionalization of the nitrogen atom of this lactam is a critical step, providing a versatile handle to introduce a wide array of substituents and explore structure-activity relationships (SAR).
This guide provides detailed protocols and expert insights into the N-alkylation of 1-azaspiro[3.3]heptan-2-one, targeting researchers and scientists in drug development. The methodologies covered range from classical deprotonation and alkylation to modern catalytic approaches, offering a comprehensive toolkit for the synthesis of diverse N-substituted derivatives.
Synthesis of the Core Scaffold: 1-Azaspiro[3.3]heptan-2-one
A robust and scalable synthesis of the 1-azaspiro[3.3]heptan-2-one core is a prerequisite for any subsequent N-functionalization studies. The key transformation involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate).[1][3]
Workflow for the Synthesis of 1-Azaspiro[3.3]heptan-2-one
Caption: Synthesis of 1-azaspiro[3.3]heptan-2-one via [2+2] cycloaddition.
Methodology 1: N-Alkylation via Deprotonation and Electrophilic Trapping
This classical approach remains a highly effective and versatile method for the introduction of a wide range of alkyl and functionalized alkyl groups onto the lactam nitrogen. The protocol involves the deprotonation of the N-H bond using a strong base to generate a nucleophilic amide anion, which is subsequently trapped with an electrophile. A notable application of this strategy involves a lithiation/electrophilic trapping sequence on the parent lactam.[4]
Core Principles
The acidity of the N-H proton in a β-lactam is sufficient for deprotonation by strong, non-nucleophilic bases. The choice of base and solvent is critical to ensure complete deprotonation without undesirable side reactions. The subsequent reaction with an electrophile is typically a standard SN2 displacement.
Experimental Protocol
Materials:
-
1-Azaspiro[3.3]heptan-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium bis(trimethylsilyl)amide (KHMDS))
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) or other electrophile
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-azaspiro[3.3]heptan-2-one (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq.) to the cooled solution. For instance, if using LDA, it would be added dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the electrophile (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1-azaspiro[3.3]heptan-2-one.
Data Summary: Deprotonation/Alkylation
| Base | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) |
| LDA | Methyl Iodide | THF | -78 to RT | 85-95 |
| NaH | Benzyl Bromide | THF/DMF | 0 to RT | 80-90 |
| KHMDS | Allyl Bromide | THF | -78 to RT | 88-96 |
Troubleshooting and Key Considerations:
-
Incomplete Deprotonation: Ensure the use of a sufficiently strong and fresh base. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the base.
-
Low Yield: The electrophile may be sterically hindered or unreactive. In such cases, a more reactive electrophile (e.g., triflate instead of bromide) or higher reaction temperatures may be necessary.
-
Side Reactions: Over-alkylation is generally not an issue with lactams. However, for highly reactive electrophiles, controlling the stoichiometry is important.
Methodology 2: Reductive Amination
While reductive amination is traditionally used for the alkylation of primary and secondary amines, it can be adapted for the N-alkylation of 1-azaspiro[3.3]heptan-2-one. This method is particularly advantageous for introducing more complex and functionalized alkyl groups.[5][6] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the lactam with an aldehyde or ketone, which is then reduced in situ.
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Experimental Protocol
Materials:
-
1-Azaspiro[3.3]heptan-2-one
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Extraction solvent (e.g., DCM)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask, add a solution of 1-azaspiro[3.3]heptan-2-one (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCM.
-
If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | RT | 75-85 |
| Cyclohexanone | NaBH(OAc)3 | DCM | RT | 70-80 |
| Isovaleraldehyde | NaBH(OAc)3 | DCM | RT | 80-90 |
Methodology 3: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl derivatives of 1-azaspiro[3.3]heptan-2-one, the Buchwald-Hartwig amination is a powerful and versatile method.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the lactam nitrogen and an aryl halide or triflate.
Catalytic Cycle Overview
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Experimental Protocol
Materials:
-
1-Azaspiro[3.3]heptan-2-one
-
Aryl halide or triflate (e.g., Bromobenzene, 4-Chlorotoluene)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs2CO3, K3PO4, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a Schlenk tube or a sealed vial, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (2.0 eq.).
-
Add the aryl halide or triflate (1.0 eq.) and 1-azaspiro[3.3]heptan-2-one (1.2 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromobenzene | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | 70-85 |
| 4-Chlorotoluene | Pd(OAc)2 / DavePhos | NaOt-Bu | Dioxane | 100 | 65-80 |
| 2-Bromopyridine | Pd2(dba)3 / BINAP | K3PO4 | Toluene | 110 | 60-75 |
References
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, e202311583. [Link][1][4]
-
Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 9(3), 315-346. [Link][8]
-
Mykhailiuk, P. K. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link][3]
-
Leleti, R. R., et al. (2014). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 50(74), 10894-10897. [Link][9]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link][1]
-
Carreira, E. M., et al. (2014). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 16(18), 4826-4829. [Link][2]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][7]
-
Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link][5]
-
Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1007671. [Link][10]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][11]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]
Sources
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Ring-opening reactions of spirocyclic beta-lactams
Application Note: Strategic Ring-Opening of Spirocyclic -Lactams
Executive Summary
Spirocyclic
This guide details the strategic ring-opening reactions of spirocyclic
Mechanistic Principles & Challenges
The reactivity of the
-
Increased Strain: The spiro-fusion often increases angle strain.
-
Increased Stability (The Gem-Dialkyl Effect): The steric bulk at C3 (the spiro center) shields the carbonyl carbon from nucleophilic attack, often making these substrates more resistant to hydrolysis than penicillin derivatives.
Successful ring-opening requires overcoming this steric barrier without causing racemization or decomposition of the resulting quaternary center.
Reaction Pathway Map
The following diagram illustrates the divergent pathways for accessing distinct chemical space from a single spiro-lactam precursor.
Figure 1: Divergent synthetic pathways. Acidic routes yield free amino acids, while nucleophilic routes allow derivatization.
Protocol A: Acid-Mediated Hydrolysis
Objective: Synthesis of
Materials
-
Substrate: Purified Spiro-
-lactam (e.g., Spiro[azetidine-3,3'-indolin]-2-one derivatives). -
Reagent: 6M Hydrochloric Acid (HCl) (aqueous).
-
Solvent: 1,4-Dioxane (to ensure solubility of lipophilic spiro-compounds).
-
Workup: Propylene oxide (optional, for neutralization) or Ion-exchange resin (Dowex 50W).
Step-by-Step Methodology
-
Solubilization: Dissolve the spiro-
-lactam (1.0 mmol) in 1,4-dioxane (5 mL). Note: Dioxane is preferred over THF due to higher boiling point and stability in strong acid. -
Acidification: Add 6M HCl (5 mL) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot should disappear. If the spiro-ring is highly sterically hindered, reaction time may extend to 24h.
-
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Purification (Free Amino Acid):
-
Dissolve the residue in minimal MeOH.
-
Add propylene oxide (excess) and stir for 1 hour (precipitates the zwitterion).
-
Alternatively, pass through a Dowex 50W (H+ form) column, washing with water then eluting with 5% NH4OH.
-
-
Yield Analysis: Expect yields of 85–95%.
Expert Insight: If the substrate contains acid-sensitive groups (e.g., Boc, acetals), replace 6M HCl with TMSCl/NaI in MeCN . This generates anhydrous HI in situ, cleaving the lactam under milder conditions.
Protocol B: Nucleophilic Ring Opening (Methanolysis)
Objective: Synthesis of
Materials
-
Reagent: Sodium Methoxide (NaOMe) (0.5M in MeOH) or catalytic NaOMe with excess MeOH.
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) can accelerate the reaction if the spiro-center is bulky.
Step-by-Step Methodology
-
Preparation: Dissolve spiro-
-lactam (1.0 mmol) in anhydrous Methanol (10 mL). -
Activation: Add NaOMe solution (1.1 equiv) at 0°C.
-
Critical: If the Nitrogen (N1) is unsubstituted, the reaction may fail due to N-deprotonation (pKa ~16) leading to a stable anion that resists ring opening. N-activation (e.g., N-Boc, N-Tosyl) is strongly recommended prior to this step to increase electrophilicity.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Quench: Add solid NH4Cl or dilute acetic acid to neutralize the base.
-
Extraction: Evaporate MeOH, redissolve in EtOAc, wash with brine, and dry over Na2SO4.
Data Summary: Reactivity by Ring Size
The ring size of the spiro-fused component influences the rate of opening due to "spiro-strain" transmission.
| Spiro-Ring Size | Strain Energy (Est.) | Reactivity (Hydrolysis) | Typical Yield (Protocol A) |
| 3-membered (Spiro-aziridine) | High | Very High (Unstable) | <40% (Decomposition) |
| 4-membered (Spiro-cyclobutane) | High | High | 75-85% |
| 5-membered (Spiro-cyclopentane) | Moderate | Moderate (Ideal) | 90-98% |
| 6-membered (Spiro-cyclohexane) | Low | Low (Steric hindrance) | 60-75% (Requires longer reflux) |
Troubleshooting & Optimization
When reactions fail, it is usually due to the N1-proton acidity or C3-steric shielding. Use the following logic flow to optimize.
Figure 2: Optimization decision tree for stubborn substrates.
References
-
Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building blocks for peptides and peptidomimetics by means of the
-lactam synthon method. Chemical Society Reviews. Link -
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. Link
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).
-Lactams as versatile intermediates in stereoselective synthesis. Pure and Applied Chemistry. Link -
Alcaide, B., & Almendros, P. (2001).
-Lactams as versatile synthetic intermediates. Synlett. Link -
Deshmukh, A. R., et al. (2004). Azidoketene-Imine Cycloaddition: Synthesis of Spirocyclic
-Lactams. Journal of Organic Chemistry. Link
Advanced Application Note: Spiro-β-Lactams as Serine Protease Inhibitor Intermediates
Executive Summary & Strategic Rationale
The β-lactam ring (2-azetidinone) is historically synonymous with antibacterials, yet its utility extends significantly into the inhibition of mammalian serine proteases (e.g., Human Leukocyte Elastase, Thrombin, Chymase). The core challenge in repurposing β-lactams for these targets is balancing chemical reactivity (acylating power) with hydrolytic stability (plasma half-life).
Spiro-β-lactams —where the azetidinone ring shares a carbon atom with a carbocyclic or heterocyclic ring—offer a superior structural solution. The spiro-fusion introduces conformational rigidity that:
-
Sterically Protects the β-lactam carbonyl from non-specific hydrolysis.
-
Locks Conformation , directing the substituents to optimally fill the S1/S1' specificity pockets of the target protease.
-
Stabilizes the Acyl-Enzyme Intermediate , preventing deacylation and effectively rendering the inhibition irreversible (suicide inhibition).
This guide details the synthesis of spiro-β-lactam intermediates via the Staudinger reaction and their validation as serine protease inhibitors.
Mechanistic Foundation: The "Acyl-Enzyme Lock"
To design effective inhibitors, one must understand the specific inactivation pathway. Unlike competitive inhibitors that bind reversibly, spiro-β-lactams act as mechanism-based inactivators.
Mechanism of Action[1][2][3][4][5][6]
-
Recognition: The R-groups on the β-lactam align with the protease specificity pockets (e.g., S1).
-
Acylation: The active site Serine-195 hydroxyl attacks the β-lactam carbonyl.
-
Ring Opening: The tension in the 4-membered ring is released, forming an ester bond (acyl-enzyme complex).
-
Inactivation: The spiro-scaffold prevents water from approaching the ester bond, blocking hydrolysis (deacylation) and permanently disabling the enzyme.
Diagram: Mechanism of Serine Protease Inactivation
Figure 1: The irreversible inactivation pathway of serine proteases by spiro-β-lactams. The spiro-fusion is critical in the final step to prevent enzyme regeneration.
Protocol A: Synthesis of Spiro-β-Lactam Scaffolds
The most robust method for constructing the spiro-β-lactam core is the Staudinger [2+2] Ketene-Imine Cycloaddition . This protocol utilizes in situ ketene generation from a carboxylic acid using p-Toluenesulfonyl Chloride (TsCl) as an activator, avoiding the handling of unstable acid chlorides.
Reagents & Materials[5][7][8][9][10][11][12]
-
Substrate A (Acid): Disubstituted acetic acid (e.g., 9H-xanthene-9-carboxylic acid or substituted cycloalkyl carboxylic acid).
-
Substrate B (Imine): N-substituted imine (Schiff base), pre-synthesized from an aldehyde and amine.
-
Activator: p-Toluenesulfonyl Chloride (TsCl).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Imine Preparation (Pre-step):
-
Mix equimolar amounts of aldehyde and amine in ethanol.
-
Stir at room temperature (RT) for 2–4 hours.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize if necessary.
-
-
Activation (Ketene Generation):
-
In a flame-dried round-bottom flask, dissolve Substrate A (1.2 equiv) in anhydrous DCM under N₂.
-
Add TsCl (1.2 equiv) and DIPEA (2.5 equiv).
-
Critical Step: Stir at RT for 30 minutes. The solution will turn slightly cloudy/colored as the mixed anhydride/ketene precursor forms.
-
-
Cycloaddition:
-
Workup & Purification:
-
Wash the reaction mixture with saturated NaHCO₃ (2x) and Brine (1x).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Spiro-β-lactams typically elute in 10–20% Ethyl Acetate/Hexane.
-
Diagram: Synthetic Workflow (Staudinger Reaction)
Figure 2: The Staudinger reaction pathway.[3] The stereochemistry (cis/trans) is determined during the ring closure of the zwitterionic intermediate.[4]
Protocol B: Biological Validation (HLE Inhibition Assay)
Once synthesized, the spiro-β-lactam must be evaluated for inhibitory potency.[5] Human Leukocyte Elastase (HLE) is the standard model enzyme for this class of inhibitors.
Assay Principle
HLE cleaves the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA , releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm. Inhibitors decrease the rate of pNA production.
Materials
-
Enzyme: Human Leukocyte Elastase (lyophilized, reconstitute in buffer).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Specific for HLE).
-
Buffer: 50 mM HEPES, 0.1 M NaCl, 0.01% Brij-35, pH 7.5.
-
Inhibitor: Stock solution of spiro-β-lactam in DMSO (10 mM).
Experimental Steps
-
Preparation: Dilute HLE to 20 nM in Assay Buffer.
-
Incubation:
-
Add 10 µL of Inhibitor (varying concentrations: 0.1 µM – 100 µM) to 80 µL of Enzyme solution in a 96-well plate.
-
Control: DMSO only (0% inhibition).
-
Incubate at 25°C for 15 minutes to allow acyl-enzyme formation.
-
-
Initiation: Add 10 µL of Substrate (final concentration 200 µM).
-
Measurement: Immediately monitor Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Inhibitor].
-
Determine
using non-linear regression (Sigmoidal dose-response).
-
Data Presentation Table
Example of expected data structure for reporting results:
| Compound ID | R1 (N-Subst.) | R2 (Spiro-Ring) | IC50 (µM) | k_obs / [I] (M⁻¹s⁻¹) | Stability (t½, pH 7.4) |
| SPL-01 | Phenyl | Cyclohexyl | 15.2 | 2,500 | > 24 h |
| SPL-02 | 4-NO₂-Phenyl | Cyclohexyl | 0.85 | 45,000 | 12 h |
| SPL-03 | Benzyl | Fluorenyl | >100 | N.D. | > 48 h |
Note: Electron-withdrawing groups on N (e.g., SPL-02) typically increase acylation rates (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Ketene dimerization or hydrolysis. | Use strictly anhydrous solvents. Add imine immediately after activation time. Increase DIPEA to 3.0 equiv. |
| No Inhibition Activity | Steric clash with enzyme active site. | The spiro-ring may be too bulky for the S1 pocket. Attempt smaller rings (cyclopropyl/butyl) or modify the N-substituent. |
| Rapid Hydrolysis (Unstable) | Ring strain too high or N-substituent too electron-withdrawing. | Balance reactivity.[6] Replace 4-NO₂-phenyl with 4-Cl-phenyl or unsubstituted phenyl to increase stability. |
| Insoluble Precipitate | Polymerization of ketene. | Ensure slow addition of reagents. Lower concentration of reactants (0.05 M). |
References
-
Jarrahpour, A., et al. (2011). "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV. Link
-
Golubev, P., et al. (2021). "cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent." ACS Omega. Link
-
Ivanova, A., et al. (2022).[7] "Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation." Molecules. Link
-
Hagmann, W. K., et al. (1993). "Orally active beta-lactam inhibitors of human leukocyte elastase.[8][9] 2. Effect of C-4 substitution."[9] Journal of Medicinal Chemistry. Link
-
Mulchande, J., et al. (2010).[10] "4-Oxo-β-lactams (Azetidine-2,4-diones) Are Potent and Selective Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry. Link
-
Jiao, L., et al. (2006).[4] "Mechanism of the Staudinger Synthesis: Experimental Results." Organic Chemistry Portal. Link
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Orally active beta-lactam inhibitors of human leukocyte elastase-1. Activity of 3,3-diethyl-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally active beta-lactam inhibitors of human leukocyte elastase. 2. Effect of C-4 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Staudinger synthesis of spirocyclic azetidinones
Application Note: High-Precision Staudinger Synthesis of Spirocyclic Azetidinones
Abstract & Strategic Significance
The
This structural rigidity enhances binding affinity to novel targets, including MDM2-p53 (anticancer), cholesterol absorption transporters, and
Mechanistic Foundation: The Staudinger Cycle
The Staudinger reaction is not a concerted
Mechanism & Stereoselectivity Diagram
Figure 1: The Staudinger Mechanism showing the bifurcation point at the zwitterionic intermediate which dictates stereochemical outcome.
Key Insight:
-
Electron-Donating Ketene Substituents: Stabilize the zwitterion, allowing time for isomerization
favors Trans . -
Electron-Withdrawing Ketene Substituents: Increase reactivity of the ketene, promoting rapid direct closure
favors Cis . -
Spiro-Constraint: In spiro-synthesis (e.g., using Isatin imines), the "imine" double bond is part of a ring. Isomerization is sterically restricted, often leading to high diastereoselectivity compared to acyclic imines.
Pre-Experimental Planning
Reagent Selection Table
| Component | Recommended Reagent | Function | Notes |
| Ketene Source | Chloroacetyl chloride (or derivatives like phenoxyacetyl chloride) | Generates ketene in situ. | Activated ketenes (e.g., dichloro) are unstable; generate strictly in situ. |
| Imine Source | Isatin-3-imines (Schiff bases of Isatin) | Provides the spiro-fusion scaffold. | Synthesize via condensation of Isatin + Amine in EtOH/AcOH (cat). |
| Base | Triethylamine ( | Dehydrohalogenation of acid chloride. | Must be dry. |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction medium. | Toluene can be used for high-temp reflux if reaction is sluggish. |
Protocol 1: Classical Thermal Synthesis (Standard)
This protocol describes the synthesis of a spiro[azetidine-2,3'-indoline]-2',4-dione.[3][4][5]
Materials:
-
Isatin-3-imine derivative (1.0 equiv)
-
Acid Chloride (e.g., chloroacetyl chloride) (1.2 - 1.5 equiv)
-
Triethylamine (2.0 - 3.0 equiv)
-
Anhydrous DCM (0.1 M concentration relative to imine)
-
Argon/Nitrogen atmosphere
Step-by-Step Methodology:
-
System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Imine Solubilization: Dissolve the Isatin-3-imine (1.0 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Expert Tip: Isatin imines can be sparingly soluble. If solubility is an issue, add small amounts of dry DMF, but be aware this complicates workup.
-
-
Base Addition: Add Triethylamine (2.0 equiv) to the cooled imine solution. Stir for 10 minutes.
-
Controlled Ketene Generation: Dissolve the Acid Chloride (1.2 equiv) in a separate volume of anhydrous DCM (10 mL). Transfer this to the addition funnel.
-
Dropwise Addition (Crucial): Add the acid chloride solution dropwise over 30–45 minutes at 0°C.
-
Causality: Rapid addition generates a high concentration of free ketene, which can dimerize (forming unreactive diketenes) or polymerize, lowering yield.
-
-
Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Endpoint: Look for the disappearance of the deeply colored imine spot and the appearance of a new, usually less polar, spot.
-
-
Workup: Wash the reaction mixture with saturated
(2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis (Green/High-Throughput)
Microwave irradiation (MWI) significantly accelerates the Staudinger reaction, often reducing times from hours to minutes and improving diastereoselectivity by overcoming energy barriers for ring closure.
Workflow Diagram
Figure 2: Optimized workflow for microwave-assisted synthesis.
Modifications from Thermal Protocol:
-
Solvent: Switch to Chlorobenzene or Toluene . DCM is not suitable for open-vessel microwave heating due to low boiling point; sealed vessels can use DCM but generate high pressure.
-
Stoichiometry: Use a larger excess of Base (3.0 equiv) to scavenge acid rapidly under thermal stress.
-
Parameters: Irradiate at 300W, targeting 80–100°C.
-
Duration: Reaction typically completes in 5–15 minutes.
Characterization & Validation
Validating the spiro-structure requires specific attention to NMR signatures, as the standard
Data Interpretation Table
| Technique | Observation | Structural Inference |
| IR Spectroscopy | Strong band @ 1740–1760 | Characteristic |
| IR Spectroscopy | Band @ 1700–1720 | Oxindole carbonyl (from Isatin moiety). |
| Singlet @ | Proton at C3 of the azetidine ring. Note: No coupling to C4. | |
| Peak @ 160–165 ppm | ||
| Peak @ 60–75 ppm | Spiro-Carbon (C4) . This quaternary shift confirms ring fusion. | |
| NOESY / XRD | Spatial proximity of C3-H to Indole-H | Required for definitive cis/trans assignment relative to the spiro-junction. |
References
-
Staudinger, H. (1907).[6] Zur Kenntnis der Ketene. Diphenylketen.[7] Justus Liebigs Annalen der Chemie. Link
-
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. Link
-
Banik, B. K., et al. (2010). Stereoselective synthesis of beta-lactams. Heterocycles. Link
-
Jarrahpour, A., et al. (2012). Synthesis and biological activity of spiro-azetidinones. Tetrahedron Letters. Link
-
Xu, J., et al. (2006). Stereoselectivity in the Staudinger Reaction. Journal of the American Chemical Society.[7] Link
-
Dandia, A., et al. (2012). Microwave assisted synthesis of spiro-beta-lactams. Journal of Fluorine Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis- or trans-diastereoselectivity with different addition modes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis - or trans -diastereoselectivity with different ad ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02374D [pubs.rsc.org]
- 6. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update[v1] | Preprints.org [preprints.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
Reagents for selective reduction of spiro-beta-lactam carboxylates
Reagents for Selective Reduction of Spiro- -Lactam Carboxylates
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Spiro-
Standard reducing agents like Lithium Aluminum Hydride (
Reagent Selection Matrix
The choice of reagent depends on the substrate's electronic environment (ester vs. acid) and the steric hindrance of the spiro-fusion.
| Reagent System | Target Substrate | Reactivity Profile | Chemoselectivity for Lactam | Recommended For |
| Reactive Esters (e.g., methyl, ethyl) | Mild | High (at | Routine reduction of unhindered C3/C4 esters. | |
| Unreactive/Sterically Hindered Esters | Moderate-Strong | Moderate (Temp.[1] dependent) | Bulky spiro-systems where | |
| Enolizable Esters / Sensitive Substrates | Mild & Selective | Very High | Substrates prone to epimerization or ring opening.[1] | |
| Mixed Anhydride + | Carboxylic Acids | Activation-Reduction | High | Converting C3/C4 carboxylic acids to alcohols.[1] |
Mechanism of Chemoselectivity
The survival of the
-
Hard vs. Soft Nucleophiles: Borohydrides act as "softer" hydride sources compared to aluminohydrides.[1]
-
Ring Strain: While the
-lactam carbonyl is highly strained (making it reactive toward nucleophiles), it is less electrophilic than an activated mixed anhydride or a coordinated ester in the presence of Lewis acids ( , ).[1] -
Solvent Effects: Protic solvents (MeOH) activate the ester carbonyl via hydrogen bonding, facilitating attack by
without requiring the strong Lewis acidity that might activate the lactam amide.
Decision Tree for Reagent Selection
Figure 1: Decision tree guiding the selection of reduction protocols based on substrate functionality and steric environment.
Experimental Protocols
Protocol A: Reduction of Esters using in Methanol
Best for: Standard spiro-
Reagents:
-
Substrate: Spiro-
-lactam ester (1.0 equiv) -
Reagent: Sodium Borohydride (
) (2.0–4.0 equiv)[1][2] -
Solvent: Methanol (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the spiro-
-lactam ester (1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask. -
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature prevents attack on the lactam ring. -
Addition: Add
(2 mmol) portion-wise over 15 minutes. Do not add all at once to avoid a rapid exotherm. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) only if TLC shows incomplete conversion. Monitor closely. -
Quench: Quench the reaction by adding saturated
solution (5 mL) or dilute acetic acid. -
Workup: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL).[1] Wash combined organics with brine, dry over , and concentrate.[1]
Validation Check: Look for the disappearance of the ester carbonyl peak (~1730-1750
Protocol B: Reduction of Hindered Esters using
Best for: Bulky spiro-fused esters or those unreactive to
Reagents:
-
Substrate: Spiro-
-lactam ester (1.0 equiv) -
Reagent:
(2.0 M in THF) (1.5–2.0 equiv)[1] -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the substrate (1 mmol) in anhydrous THF (10 mL). Cool to
. -
Addition: Dropwise add
solution (1.5 mmol). -
Reaction: Stir at
for 2–4 hours.-
Note: If the reaction is sluggish, generate
in situ by adding (1.5 equiv) to a suspension of in THF/EtOH.[1]
-
-
Quench: Carefully add Acetone (1 mL) to consume excess hydride, followed by saturated tartaric acid or
. -
Workup: Standard extraction with Ethyl Acetate/Ether.
Protocol C: Reduction of Carboxylic Acids via Mixed Anhydride
Best for: Converting spiro-
Reagents:
-
Substrate: Spiro-
-lactam acid (1.0 equiv) -
Activator: Ethyl Chloroformate (
) (1.1 equiv)[1] -
Base: N-Methylmorpholine (NMM) or
(1.1 equiv)[1] -
Reductant:
(3.0 equiv)[1][3] -
Solvent: THF (anhydrous)
Procedure:
-
Activation: Dissolve the acid (1 mmol) in THF (10 mL) and cool to
(ice/salt bath). -
Base Addition: Add NMM (1.1 mmol) followed immediately by Ethyl Chloroformate (1.1 mmol). Stir for 15–30 minutes. A white precipitate (NMM[1]·HCl) will form.[1]
-
Reduction: Add
(3 mmol) in one portion. Then, dropwise add Methanol (2–3 mL) to the cold mixture. The MeOH is required to solubilize/activate the borohydride. -
Reaction: Stir at
to for 1 hour. -
Quench: Add 1N HCl carefully to neutralize and quench.
-
Workup: Extract with DCM or EtOAc.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Ring Opening (Amino Alcohol Formation) | Reaction temp too high or reagent too strong.[1] | Switch to Protocol C (Mixed Anhydride) or use |
| Incomplete Reduction | Steric hindrance from spiro-ring.[1] | Use |
| Epimerization at C3 | Basic conditions (alkoxide formation).[1] | Use buffered quench (Acetic acid/ |
| Low Solubility | Spiro-lactams can be crystalline/rigid.[1] | Use a THF/MeOH co-solvent mixture (Protocol A modification). |
References
-
Banik, B. K. (2012).[1] Beta-Lactams: Synthesis and Biological Evaluation. Topics in Heterocyclic Chemistry. Springer.[1][4] Link
-
Context: foundational text on beta-lactam synthesis and reactivity, including reduction strategies.[1]
-
-
Alcaide, B., & Almendros, P. (2004).[1] Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. Current Medicinal Chemistry, 11(14), 1921-1949.[1] Link
- Context: Reviews the stability of the lactam ring during functional group interconversions.
-
Panunzio, M., & Martelli, G. (1981).[1] Selective reduction of beta-lactam esters. Journal of Chemical Research.
- Context: Establishes the /MeOH protocol for chemoselective ester reduction.
-
Soai, K., & Ookawa, A. (1986).[1] Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000-4005. Link[1]
-
Context: Mechanistic basis for using MeOH additives to enhance borohydride selectivity.[1]
-
-
Brown, H. C., & Narasimhan, S. (1979).[1] Calcium Borohydride: A selective reducing agent.[1] Inorganic Chemistry.
- Context: Source for the in situ Calcium Borohydride protocol for sensitive esters.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Spiro[3.3]heptane Beta-Lactam Cyclization
Welcome to the technical support center for the synthesis of spiro[3.3]heptane β-lactams. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this unique chemical scaffold. The spiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for aromatic rings in drug design, offering a rigid, three-dimensional structure with favorable physicochemical properties.[1][2] However, its synthesis, particularly the formation of a fused β-lactam ring, presents significant challenges due to inherent ring strain and steric hindrance.[3][4]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of spiro[3.3]heptane β-lactams.
Q1: What is the most common and effective method for constructing the spiro[3.3]heptane β-lactam core?
The most widely employed and versatile method is the Staudinger [2+2] cycloaddition .[5][6] This reaction involves the coupling of a ketene (often generated in situ) with an imine. For the synthesis of a spiro[3.3]heptane β-lactam, one of the reactants must contain the pre-formed spiro[3.3]heptane moiety. Typically, this involves reacting a ketene with a spiro[3.3]heptanone-derived imine or, less commonly, a spiro[3.3]heptane-derived ketene with a standard imine.
Q2: My cyclization yields are consistently low (<40%). What are the fundamental reasons for this difficulty?
Low yields are a common and frustrating issue in this specific synthesis. The primary culprits are a combination of two major factors:
-
Extreme Ring Strain: You are attempting to form a four-membered β-lactam ring, which is already highly strained, directly onto another highly strained system, the spiro[3.3]heptane core.[3] The cumulative strain energy can raise the activation barrier for the desired cyclization, making it slow and inefficient, or favor alternative decomposition pathways.[4]
-
Steric Hindrance: The spirocyclic carbon creates a sterically congested environment.[4][7] The bulky spiro[3.3]heptane framework can physically block the optimal approach of the ketene and imine reactants, hindering the formation of the critical zwitterionic intermediate required for ring closure. This steric clash often necessitates longer reaction times and higher temperatures, which can lead to product decomposition.[4]
Q3: How is the cis/trans stereochemistry of the β-lactam ring controlled during the Staudinger reaction?
The stereochemical outcome is not random; it is a direct consequence of the reaction mechanism and can be influenced. The Staudinger reaction proceeds through a zwitterionic intermediate. The final stereochemistry depends on the competition between two pathways: (1) rapid, direct ring closure of the initial intermediate to form the cis-product, and (2) isomerization of the intermediate (rotation around the C-N bond) followed by ring closure to yield the trans-product.[6]
You can steer the reaction toward your desired isomer by modifying:
-
Electronic Properties: Electron-donating groups on the ketene and electron-withdrawing groups on the imine (e.g., N-tosyl) accelerate the direct ring closure, favoring the cis-β-lactam.[6][8] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing time for isomerization and favoring the trans product.[6]
-
Catalysts: The use of specific nucleophilic catalysts can dictate the stereochemical pathway. Chiral catalysts have been developed to achieve high diastereo- and enantioselectivity.[8]
Part 2: Troubleshooting Guide for Low Cyclization Yield
Q: My Staudinger cycloaddition reaction for a spiro[3.3]heptane β-lactam is giving me less than 30% yield. What systematic steps can I take to diagnose and solve this problem?
A low yield is often a multifactorial problem. Follow this systematic workflow to identify the root cause.
Caption: Diagnostic workflow for troubleshooting low yields.
Detailed Breakdown of Troubleshooting Steps:
1. Verify Starting Material Integrity
-
The Cause: The Staudinger reaction is highly sensitive to impurities, especially water. Moisture will hydrolyze the imine back to its aldehyde/ketone and amine precursors and will quench the highly reactive ketene.
-
The Solution:
-
Imine: Ensure the imine derived from spiro[3.3]heptanone is freshly prepared and thoroughly dried. Confirm its purity via ¹H NMR and LCMS before use.
-
Ketene Precursor: If generating the ketene from an acid chloride, ensure it is free of residual HCl from its preparation. Distill or recrystallize if necessary.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., DCM, toluene). Ensure your base (e.g., triethylamine) is pure and dry.
-
2. Optimize In Situ Ketene Generation
-
The Cause: Inefficient generation of the ketene is a common failure point. The ketene may polymerize or form dimers if generated too quickly or at too high a concentration.
-
The Solution:
-
Slow Addition: Add the acid chloride (and base) solution dropwise to the imine solution at a controlled temperature (often starting at -78 °C or 0 °C) over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the ketene low, favoring the reaction with the imine over self-condensation.
-
Base Stoichiometry: Use a slight excess of a non-nucleophilic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) to ensure complete neutralization of the generated HCl without competing in side reactions.
-
3. Re-evaluate Core Reaction Conditions
-
The Cause: Suboptimal temperature or concentration can dramatically affect the reaction rate and favor side reactions. Due to the high steric hindrance of the spiro[3.3]heptane scaffold, reactions may require more forcing conditions than typical Staudinger cycloadditions.
-
The Solution:
-
Temperature: While many Staudinger reactions start at low temperatures, the steric bulk here may require the reaction to be slowly warmed to room temperature or even gently refluxed after the initial addition. Monitor the reaction progress carefully by TLC or LCMS to find the optimal temperature profile that encourages product formation without causing decomposition.[4]
-
Solvent: The choice of solvent can influence the stability of the zwitterionic intermediate. Less polar solvents like toluene or DCM are commonly used. Experiment with different solvents to see which provides the best balance of solubility and reactivity.
-
Concentration: If the reaction is too dilute, the bimolecular reaction between the ketene and imine will be slow, giving the ketene more time to decompose. Try increasing the concentration moderately.
-
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved Yield) | Rationale |
| Temperature | Maintained at -78 °C | Slow warm-up from 0 °C to RT | Overcomes activation energy barrier caused by steric hindrance.[4] |
| Addition | Rapid addition of reagents | Slow, dropwise addition over 2h | Minimizes ketene self-condensation and dimerization.[6] |
| Solvent | Technical grade DCM | Freshly distilled, anhydrous Toluene | Prevents hydrolysis of imine and quenching of ketene. |
| Base | Triethylamine (1.0 eq) | DIPEA (1.2 eq) | Ensures complete acid scavenging with a more hindered, less nucleophilic base. |
4. Identify and Mitigate Side Reactions
-
The Cause: Analyze your crude reaction mixture by LCMS and ¹H NMR to identify major byproducts. Common side reactions include the formation of ketene dimers or hydrolysis of the imine.
-
The Solution:
-
If ketene dimers are observed, this confirms that the ketene is being generated faster than it can react with the imine. Implement slower addition and consider a more dilute solution.
-
If starting materials are recovered unchanged, it points to an activation energy problem. Carefully increase the reaction temperature after the addition is complete.
-
Part 3: Troubleshooting Guide for Poor Stereoselectivity
Q: My reaction produces a 1:1 mixture of cis and trans diastereomers. How can I selectively synthesize the desired isomer?
Achieving stereocontrol requires manipulating the kinetics of the zwitterionic intermediate.
Caption: Kinetic pathways determining cis/trans stereoselectivity.
Strategies for Directing Stereochemistry:
1. Modify Imine Substituents
-
The Principle: The N-substituent on the imine has a powerful electronic effect on the stability of the intermediate and the rate of ring closure.[6][8]
-
To Favor cis Isomer: Use a strong electron-withdrawing group (EWG) on the imine nitrogen, such as a tosyl (Ts) or nosyl (Ns) group. These groups increase the electrophilicity of the iminium carbon, dramatically accelerating the rate of direct ring closure (k_closure) before isomerization can occur.[8]
-
To Favor trans Isomer: Use a less electron-withdrawing or even an electron-donating group. Some studies have shown that N-triflyl (Tf) imines can preferentially furnish trans isomers, as the electronic effects may alter the stability of the intermediate, slowing closure relative to isomerization.[8]
2. Select an Appropriate Catalyst
-
The Principle: Instead of relying solely on a stoichiometric base like Et₃N, a nucleophilic catalyst can be used to generate a reactive enolate from the ketene, with the catalyst's structure influencing the transition state.
-
The Application: Chiral N-heterocyclic carbenes (NHCs) or planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be highly effective catalysts for enantioselective Staudinger reactions, often yielding products with excellent diastereoselectivity as well.[8] While requiring more development, this approach offers the highest level of control.
| Substituent/Catalyst | Expected Predominant Isomer | Mechanism of Action | Reference |
| N-Tosyl (Ts) on Imine | cis | Strong EWG accelerates direct ring closure. | [8] |
| N-Nosyl (Ns) on Imine | cis | Strong EWG, similar to tosyl. | [8] |
| N-Aryl on Imine | trans | Slower ring closure allows for isomerization. | [8] |
| Chiral NHC Catalyst | Varies (cis or trans) | Forms a rigid, chiral activated complex that directs the cycloaddition pathway. | [8] |
Part 4: Baseline Experimental Protocol
This protocol provides a starting point for the synthesis of a spiro[3.3]heptane β-lactam via the Staudinger reaction. It should be optimized for your specific substrates.
Synthesis of a Generic cis-Spiro[3.3]heptane β-Lactam
-
Imine Formation:
-
To a solution of spiro[3.3]heptan-1-one (1.0 eq) in anhydrous toluene (0.5 M) add the desired primary amine (e.g., p-toluenesulfonamide, 1.0 eq) and a catalytic amount of TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 12-24 hours until no more water is collected.
-
Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Verify the formation and purity of the N-tosyl spiro[3.3]heptan-1-imine via ¹H NMR. Use immediately.
-
-
[2+2] Cycloaddition:
-
Dissolve the N-tosyl spiro[3.3]heptan-1-imine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired acid chloride (e.g., phenoxyacetyl chloride, 1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride/triethylamine solution to the imine solution dropwise via a syringe pump over 2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24-48 hours. Monitor the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the target spiro[3.3]heptane β-lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The coupling constant between the two protons on the β-lactam ring can help determine the stereochemistry (J values are typically larger for trans isomers than for cis).
-
References
-
Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. (2023). [Link]
-
The Mechanisms of Reactions of β-Lactams. ResearchGate. (n.d.). [Link]
-
β-Lactam antibiotic. Wikipedia. (2024). [Link]
-
Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Chemistry World. (2023). [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules. (2010). [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. (2010). [Link]
-
Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. (2002). [Link]
-
Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. (2014). [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. (2023). [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. (2020). [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. (2021). [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. (2020). [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. (2020). [Link]
-
Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. (2020). [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate in basic media
The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate .
This scaffold combines a high-strain
Topic: Stability of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate in Basic Media Ticket Type: Advanced Chemical Troubleshooting & Protocol Optimization
The Core Directive: The "Lactam Liability"
Executive Summary: In basic media, this molecule faces a critical competition between two electrophilic sites: the ester carbonyl (C-6) and the lactam carbonyl (C-2).
-
The Trap: Researchers often attempt to hydrolyze the methyl ester (saponification) using standard hydroxide bases (LiOH, NaOH).
-
The Result: The strained
-lactam ring opens faster than the methyl ester hydrolyzes. This destroys the spiro-scaffold, yielding a useless -amino acid derivative.
Stability Landscape
| Condition | Stability Rating | Outcome |
| Aqueous NaOH/LiOH (pH > 10) | 🔴 Critical Failure | Rapid |
| Alkoxides (NaOMe/MeOH) | 🔴 Critical Failure | Ring opening (methanolysis) or transesterification. |
| Non-Nucleophilic Bases (NaH, LDA) | 🟡 Conditional | Stable if anhydrous. Safe for N-alkylation. |
| Tertiary Amines ( | 🟢 Stable | Generally safe at RT; suitable for buffering. |
| Pig Liver Esterase (PLE) | 🟢 Optimal | Selective ester hydrolysis (Lactam preserved). |
Troubleshooting & FAQs
Q1: "I treated my compound with LiOH in THF/Water to get the acid, but the product is highly polar and the NMR is messy. What happened?"
Diagnosis: You likely triggered nucleophilic ring opening of the
Q2: "How do I hydrolyze the methyl ester without breaking the lactam?"
The Protocol: You must avoid strong nucleophiles. Use Trimethyltin Hydroxide (
Protocol A: Trimethyltin Hydroxide (The "Sn-O" Method)
-
Why:
is a mild hydroxide source that effectively cleaves methyl esters but is generally too bulky and "soft" to attack the strained lactam rapidly. -
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Add
(2.5 - 3.0 equiv). -
Heat to 60-80°C in a sealed tube for 6–12 hours.
-
Workup: Concentrate and purify via silica gel (Note: Tin residues are toxic; use KF on silica or specific scavengers).
-
Protocol B: Enzymatic Hydrolysis (Green Chemistry)
-
Why: Pig Liver Esterase (PLE) is highly specific for exocyclic esters and will not touch the amide bond of the lactam.
-
Step-by-Step:
-
Dissolve substrate in minimal Acetone or DMSO.
-
Add to Phosphate Buffer (pH 7.2).
-
Add PLE (Pig Liver Esterase) lyophilized powder.
-
Stir at 25-30°C. Monitor pH and add dilute NaOH dropwise via autotitrator to maintain pH 7.2 (neutralizing the forming acid).
-
Stop: When consumption is complete (TLC/LCMS).
-
Q3: "Can I alkylate the lactam Nitrogen (N-1)?"
Answer: Yes, but you must use non-nucleophilic bases . Recommended: Sodium Hydride (NaH) or LiHMDS in DMF or THF at 0°C.
-
Logic: The
of the -lactam NH is 15-17. Deprotonation requires a strong base. However, if the base is nucleophilic (like ), it might attack the carbonyl. NaH acts purely as a base. -
Warning: Ensure your alkylating agent is dry. Water introduced into the system will generate NaOH (from NaH + H2O), which will then destroy your ring.
Deep Dive: Mechanism of Failure
The following diagram illustrates the divergent pathways when this molecule is exposed to basic media.
Figure 1: Decision tree for reactivity in basic media. Note that nucleophilic attack (Path A) is thermodynamically driven by the release of ring strain.
Analytical Validation (Self-Check)
How do you know if your scaffold is intact? Use this NMR checklist.
| Feature | Intact Scaffold ( | Ring Opened (Hydrolysis Product) |
| ~165-170 ppm (Strained Amide) | ~175-180 ppm (Free Acid/Open Amide) | |
| IR Spectrum | 1740 - 1760 | 1650 - 1690 |
| LCMS | M+1 (Parent) | M+18 (Water adduct) or M+32 (Methanol adduct) |
Expert Insight: The IR stretch of the
References & Authoritative Sources
-
Mykhailiuk, P. K. (2023).[1][2][3] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[4]
-
Relevance: Defines the synthesis and stability limits of the 1-azaspiro[3.3]heptane core.
-
-
Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.
-
Relevance: Establishes the protocol for hydrolyzing esters in the presence of sensitive
-lactams.
-
-
Page, M. I. (1992). "The Chemistry of
-Lactams." Springer Science & Business Media.-
Relevance: Foundational text explaining the relationship between ring strain and nucleophilic susceptibility in azetidinones.
-
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.
-
Relevance: Structural analysis of the spiro-ring strain and puckering effects.
-
Sources
Technical Support Center: Beta-Lactam Stability & Ester Hydrolysis
Status: Operational Current Queue: Low Agent: Senior Application Scientist
Welcome to the Beta-Lactam Stability Support Center
You are likely here because you are facing the classic "Stability Paradox" of medicinal chemistry: You need to cleave an ester (a hydrolysis reaction) in the presence of a beta-lactam ring (a structure that is thermodynamically desperate to hydrolyze).
The beta-lactam ring possesses significant ring strain (~25-27 kcal/mol). In standard basic hydrolysis (NaOH/MeOH), the hydroxide ion (
This guide provides validated workflows to bypass this thermodynamic trap.
Quick Select: Method Decision Tree
Before proceeding to a protocol, confirm your substrate compatibility using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on ester type and substrate sensitivity.
Module 1: Chemical Hydrolysis (The "Standard" Approaches)
Protocol A: Lithium Hydroxide (LiOH) Hydrolysis
Best For: Simple methyl/ethyl esters on relatively robust beta-lactams (e.g., simple penams or cephems).
The Science: LiOH is preferred over NaOH because the lithium cation (
Step-by-Step Workflow:
-
Solvent Prep: Prepare a mixture of THF:MeOH:H2O (3:1:1) . The high THF content is critical to keep the organic substrate in solution while minimizing the "effective" concentration of aggressive hydroxide ions.
-
Cooling: Cool the substrate solution to 0°C (ice bath). Never start this reaction at room temperature.
-
Addition: Add 1.1 to 1.5 equivalents of LiOH monohydrate.
-
Monitoring: Monitor by TLC/LC-MS every 15 minutes.
-
Quench (Critical): Once starting material is consumed, immediately acidify to pH 4-5 using 1M HCl or citric acid. Do not allow the reaction to sit at basic pH.
Protocol B: Trimethyltin Hydroxide (Me3SnOH)
Best For: Highly sensitive substrates where basicity must be avoided. The Science: This reaction operates near neutral pH.[1] The mechanism involves the tin atom coordinating to the ester carbonyl (acting as a Lewis acid), facilitating the delivery of the hydroxide group. It is highly chemoselective for methyl/ethyl esters over amides/lactams.
Step-by-Step Workflow:
-
Setup: Dissolve the ester in 1,2-Dichloroethane (DCE) .
-
Reagent: Add 2.0 - 5.0 equivalents of
. -
Heat: Heat the reaction to 60°C - 80°C .
-
Note: While heating a beta-lactam seems counter-intuitive, the lack of charged nucleophiles (
) makes this safe.
-
-
Workup: The challenge is removing organotin byproducts. Wash the organic layer with 5% HCl, then KF (aq) solution to precipitate insoluble tin fluorides.
Module 2: Enzymatic Solutions (The "Green" Approach)
Protocol C: Immobilized Lipase (CalB)
Best For: Enantioselective hydrolysis or substrates that decompose in any chemical base. The Science: Candida antarctica Lipase B (CalB) has a catalytic triad (Ser-His-Asp) that activates water for hydrolysis. The enzyme's active site pocket provides steric exclusion, often accepting the ester chain while rejecting the bulky beta-lactam core.
Step-by-Step Workflow:
-
Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0) .
-
Solvent: Add a co-solvent (Acetone or Acetonitrile, 10-20% v/v) to solubilize the beta-lactam.
-
Enzyme: Add Immobilized CalB (e.g., Novozym 435) at a ratio of 50-100% w/w relative to the substrate.
-
Incubation: Shake at 30°C at 200 rpm.
-
Termination: Filter off the enzyme beads. The reaction stops immediately upon filtration.
Comparison of Chemical vs. Enzymatic:
| Feature | LiOH (Chemical) | CalB (Enzymatic) | Me3SnOH (Tin) |
| pH Conditions | Basic (pH > 12) | Neutral (pH 7) | Neutral |
| Temperature | 0°C | 30°C | 60-80°C |
| Rate | Fast (mins to hours) | Slow (hours to days) | Medium (hours) |
| Selectivity | Moderate | High | Very High |
| Toxicity | Low | None | High (Tin) |
Module 3: Protecting Group Strategy (The "Strategic" Approach)
If you are designing a synthesis from scratch, do not use methyl esters . Use an Allyl ester.[1][2] This is the gold standard in carbapenem manufacturing (e.g., Meropenem).
Protocol D: Palladium-Catalyzed Deallylation
The Science: This method removes the allyl group via a
Step-by-Step Workflow:
-
Catalyst: Dissolve substrate in dry DCM or THF. Add Pd(PPh3)4 (1-5 mol%) .
-
Scavenger: Add Sodium 2-ethylhexanoate (preferred for precipitating the salt) or Morpholine/Pyrrolidine (1.1 eq).
-
Reaction: Stir at Room Temperature under Nitrogen/Argon.
-
Result: The product usually precipitates as the sodium salt (if 2-ethylhexanoate is used), preventing any degradation during workup.
Module 4: Troubleshooting & FAQ
Ticket #101: "My beta-lactam ring opened despite using LiOH at 0°C."
-
Diagnosis: Your beta-lactam might be "unprotected" at the nitrogen. If the beta-lactam Nitrogen has a free proton (
), it can be deprotonated, leading to decomposition. -
Solution: Ensure the Beta-lactam Nitrogen is protected (e.g., TBS, TES, or part of a fused ring system) before hydrolysis. If it must be N-H, switch to Method C (Enzymatic) immediately.
Ticket #102: "The Me3SnOH reaction is stuck at 50% conversion."
-
Diagnosis: The reaction is equilibrium-driven or the tin reagent has degraded (it absorbs
from air). -
Solution: Add fresh
(another 2 eq) and slightly increase temperature. Ensure you are using 1,2-DCE , as the higher boiling point and polarity are often required compared to DCM.
Ticket #103: "I cannot get rid of the Tin residues."
-
Diagnosis: Organotins are "sticky" on silica.
-
Solution: Do not rely solely on column chromatography. Use the KF (Potassium Fluoride) wash method. Stir the crude mixture with aqueous KF for 30 minutes. The resulting polymeric tin fluorides are insoluble and can be filtered off.
Ticket #104: "My enzymatic reaction is too slow (3 days)."
-
Diagnosis: Poor solubility of the substrate in the buffer.
-
Solution: Increase the organic co-solvent (THF or Acetone) up to 30%. Note that exceeding 30% may denature the enzyme. Alternatively, use CLEAs (Cross-Linked Enzyme Aggregates) which are more solvent tolerant.
References
-
Nicolaou, K. C., et al. (2005).[3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [Link]
-
Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron. [Link]
- Anderson, E. M., et al. (1998). "Biocatalytic hydrolysis of beta-lactam esters.
- Gunda, I. G., et al. (2012). "Synthesis of Carbapenems: The Deallylation Step." Organic Process Research & Development. (Validating the Pd/Allyl method in industrial scale).
Sources
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
Technical Support Center: Solubility Enhancement of Azaspiroheptane Building Blocks
Current Status: Operational Lead Scientist: Senior Application Specialist, Structural Chemistry Division Last Updated: February 21, 2026
Executive Summary & Core Philosophy
The "Escape from Flatland" Paradox
You are likely utilizing azaspiroheptane scaffolds (e.g., 2-azaspiro[3.3]heptane) to increase the fraction of sp3-hybridized carbons (
The Challenge: Azaspiroheptanes possess high symmetry and rigid conformation. This often leads to:
-
High Lattice Energy: Resulting in poor dissolution of the solid state (highly crystalline).
-
Lipophilic Aggregation: The "grease ball" effect where the free base oils out in aqueous media despite a calculated LogP that suggests solubility.
-
DMSO Crash-out: Precipitation upon dilution from organic stock to aqueous assay buffers.
This guide provides self-validating protocols to troubleshoot these specific failure modes.
Module A: Solid State & Salt Selection
Symptom: The free base is an oil or a sticky solid that is difficult to handle and insoluble in water.
Root Cause: The secondary amine in 2-azaspiro[3.3]heptane is highly basic (
Troubleshooting Protocol: The "Counter-Ion" Screen
Do not default to HCl. While common, HCl salts of rigid spirocycles can be extremely hygroscopic or form hydrates that complicate weighing.
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of free base in a minimal amount of non-polar solvent (e.g., Diethyl ether or TBME).
-
Acid Addition: Add 1.05 equivalents of acid (see table below) dissolved in EtOH or MeOH.
-
Observation:
-
Immediate Precipitate: Likely amorphous. Heat to reflux and cool slowly to induce crystallinity.
-
No Precipitate: Add anti-solvent (Hexane/Heptane) dropwise until turbid, then cool to 4°C.
-
-
Validation: Check solubility of the resulting salt in pH 7.4 buffer.
Recommended Counter-Ions for Azaspiroheptanes:
| Counter-Ion | Rationale for Spirocycles | |
| Hydrochloride | -6.0 | First choice, but risk of hygroscopicity. |
| Oxalate | 1.25 | Excellent for breaking symmetry; often yields stable crystals. |
| Fumarate | 3.03 | Good for "intermediate" solubility; less likely to form hydrates. |
| Tosylate | -2.8 | Adds lipophilicity to the anion, helping disrupt high lattice energy of the cation. |
Logic Visualization: Salt Selection Decision Tree
Caption: Decision logic for selecting the optimal salt form to balance crystallinity and solubility.
Module B: Assay Precipitation (DMSO Crash-Out)
Symptom: Compound precipitates when diluted from 10 mM DMSO stock into PBS or cell media.[1]
Root Cause: This is a failure of Kinetic Solubility . The "parachute" effect (where DMSO temporarily keeps the compound in solution) fails because the water-DMSO interaction is thermodynamically more favorable than the drug-DMSO interaction, forcing the hydrophobic spirocycle out of solution [2].
Troubleshooting Protocol: The "Intermediate Dilution" Method
Direct dilution (e.g., 1:1000) often causes immediate shock precipitation.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10 mM stock to 1 mM using 50% DMSO / 50% Water .
-
Why? This creates a hydration shell around the amine slowly, preventing rapid aggregation.
-
-
Final Step: Dilute 1 mM intermediate to 10 µM in Assay Buffer (PBS).
-
Additives: If precipitation persists, add 0.1% Hydroxypropyl-
-cyclodextrin (HP- -CD) to the PBS before adding the compound.
Data: Cosolvent Efficacy for Azaspiroheptanes
| Solvent System | Solubility Limit (µM) | Precipitation Risk | Notes |
| DMSO -> PBS | < 10 | High | Standard "Crash" scenario. |
| DMSO -> 20% HP- | > 100 | Low | Best for biological assays. |
| DMA (Dimethylacetamide) | ~ 50 | Medium | Better for highly rigid scaffolds than DMSO. |
| PEG400 | ~ 80 | Low | Good for in vivo formulation, bad for some enzyme assays. |
Module C: Structural Modification (Design)
Symptom: Even as a salt, the LogD is too high (> 3.0), and metabolic stability is compromised.
Root Cause: The compact nature of the spirocycle masks the polar nitrogen, making the molecule appear more lipophilic to the solvent than it actually is.
Troubleshooting Protocol: Desymmetrization
Symmetry correlates with high melting points (General Solubility Equation). Breaking the symmetry of the spiro[3.3]heptane core improves solubility.
Strategies:
-
Heteroatom Insertion: Switch from 2-azaspiro[3.3]heptane to 2-oxa-6-azaspiro[3.3]heptane. The oxygen reduces LogD and adds a hydrogen bond acceptor [3].
-
Substituent Vectoring: Move substituents from the 6-position (linear) to the 1-position (angular). This disrupts crystal packing.
Logic Visualization: Structural Optimization Workflow
Caption: Structural modification pathway to lower LogD and disrupt crystal packing.
Frequently Asked Questions (FAQ)
Q: My azaspiroheptane salt is "oiling out" during crystallization. What do I do? A: This is common with spirocycles. The "oil" is often a supersaturated solution. Do not discard.
-
Scratch the glass surface with a spatula to induce nucleation.
-
Sonicate the oil in the anti-solvent (e.g., heptane).
-
If it remains an oil, switch to a Fumarate or Oxalate salt, which have higher lattice energies and crystallize more readily than HCl salts.
Q: Can I use DMSO stocks for long-term storage of these amines?
A: Proceed with caution. Secondary amines can react with atmospheric
Q: How does the "Escape from Flatland" theory apply if my compound is insoluble?
A:
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising physicochemical and metabolic modules in drug discovery. Angewandte Chemie International Edition, 49(21), 3524-3529. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
Technical Support Center: Optimization of [2+2] Cycloaddition for Spiro-Lactam Scaffolds
Current Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Staudinger Ketene-Imine Cycloaddition for Spiro-
Core Directive & Mechanistic Grounding
The Challenge: Why Spiro-Lactams Fail
The synthesis of spiro-
The Failure Mode: The reaction proceeds via a zwitterionic intermediate . If ring closure is slower than bond rotation (due to steric hindrance at the spiro center), you lose diastereoselectivity. If the ketene dimerizes before reacting with the bulky cyclic imine, you lose yield.
The Mechanism: Visualizing the Control Points
To troubleshoot, you must visualize the invisible competition occurring in your flask.
Figure 1: The stereochemical bifurcation point in Staudinger synthesis.[1][2] Control is dictated by the lifetime of the zwitterionic intermediate.
Standard Operating Protocol (SOP)
Context: This protocol is optimized for a Spiro-Oxindole
Reagents & Setup
-
Imine: 1.0 equiv (e.g., N-alkyl isatin imine).
-
Acid Chloride: 1.2–1.5 equiv (Ketene precursor).
-
Base: 3.0 equiv Triethylamine (Et
N) or DIPEA (Hünig's Base). -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Atmosphere: Strictly Argon/Nitrogen.
Step-by-Step Workflow
-
Imine Solubilization: Dissolve the cyclic imine in anhydrous DCM (0.1 M concentration) in a flame-dried flask under inert gas.
-
Why: Cyclic imines are often sparingly soluble. If the imine isn't in solution, the ketene will dimerize (self-react) instead of reacting with the imine.
-
-
Cryogenic Cooling: Cool the solution to -78 °C (or 0 °C for less reactive substrates).
-
Why: Low temperature suppresses ketene dimerization and favors the kinetic (cis) product.
-
-
Base Addition: Add the base (Et
N) slowly. -
Ketene Generation (The Critical Step): Add the acid chloride dropwise via a syringe pump (rate: 1 mL/hour) or very slow manual addition.
-
Why: You want the "steady-state" concentration of ketene to be low. If you dump the acid chloride in, the high concentration of generated ketene leads to oligomerization (dark tar formation).
-
-
Reaction Warming: Allow the mixture to warm to room temperature naturally over 12–16 hours.
-
Why: The ring closure of the bulky spiro-system often requires thermal energy to overcome the activation barrier of the zwitterion.
-
Troubleshooting Center (FAQs)
Category A: Yield Issues
Q: My reaction mixture turns black/tarry, and the yield is <20%. What happened? A: This is the classic sign of Ketene Oligomerization .
-
Diagnosis: The ketene reacted with itself rather than your imine.
-
The Fix:
-
Reverse Addition: Do not add acid chloride to the base/imine. Instead, mix the acid chloride and imine, then add the base dropwise. This ensures ketene is generated only in the immediate presence of the imine trap.
-
Dilution: Double the solvent volume.
-
Switch Base: Use DIPEA (Hünig's Base) instead of Et
N. DIPEA is bulkier and less likely to act as a nucleophilic catalyst for ketene dimerization.
-
Q: I see starting material (Imine) remaining, but the Acid Chloride is gone. A: Your ketene precursor hydrolyzed.
-
The Fix: Check your solvent water content. Staudinger reactions are intolerant of moisture. Use freshly distilled acid chlorides; thionyl chloride residuals can also kill the reaction.
Category B: Stereoselectivity (Cis vs. Trans)
Q: I need the cis-spiro isomer, but I'm getting a mixture or mostly trans. A: The zwitterion is isomerizing before ring closure.
-
The Adjustment:
-
Temperature: Keep the reaction at -78 °C or -20 °C for longer. Do not let it warm up immediately.
-
Solvent: Switch from polar solvents (like Acetonitrile) to non-polar (Toluene or Benzene). Polar solvents stabilize the zwitterionic charge separation, extending its lifetime and allowing it to rotate (isomerize) to the trans form.
-
Substituents: If possible, use an electron-donating group on the acid chloride (e.g., alkoxy-acetyl chloride). This accelerates the nucleophilic attack of the enolate, forcing rapid cis closure [1].
-
Q: How do I force the trans-isomer? A: Promote Zwitterion isomerization.
-
The Adjustment:
-
Heat: Reflux in Toluene.
-
Lewis Acids: Add a mild Lewis acid (e.g., ZnCl
). This coordinates to the imine nitrogen, slowing the closure and allowing thermodynamic equilibration to the trans isomer. -
Slow Addition: Extremely slow addition of the ketene precursor favors the thermodynamic product.
-
Category C: "Impossible" Substrates
Q: My cyclic imine is extremely sterically hindered and won't react. A: Thermal heating isn't enough. Switch to Microwave Irradiation .
-
Protocol: Seal the vessel. Irradiate at 100–120 °C for 10–20 minutes.
-
Why: Microwave heating provides direct kinetic energy to the polar transition state, often overcoming the steric barrier of spiro-formation that conventional heating cannot [2].
Data & Optimization Tables
Solvent Effects on Diastereoselectivity
Data derived from spiro-oxindole synthesis optimization.
| Solvent | Dielectric Constant | Primary Isomer | Yield Trend | Recommendation |
| Toluene | 2.38 | Cis (Kinetic) | Moderate | Best for Cis-selectivity |
| DCM | 8.93 | Mixed | High | General purpose |
| THF | 7.58 | Mixed | Moderate | Avoid if acid chloride is labile |
| Acetonitrile | 37.5 | Trans (Thermodynamic) | Low | Use only to force Trans |
Interactive Troubleshooting Tree
Use this logic flow to diagnose your current experiment failure.
Figure 2: Decision matrix for optimizing Staudinger cycloaddition outcomes.
References
-
Jiao, L., Liang, X., & Xu, J. (2006).
-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Link -
Linder, M. R., & Podlech, J. (2001).[3] Synthesis of
-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation.[3] Organic Letters, 3(12), 1849–1851. Link -
Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008).[4] The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936. Link
-
Singh, G. S. (2003). Recent advances in the synthesis of
-lactams.[1][4][5][6][7][8][9][10] Tetrahedron, 59(39), 7631-7649. Link
Sources
- 1. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Mass Spectrometry Analysis: Azaspiroheptanes vs. Traditional N-Heterocycles
Executive Summary: The Shift to sp³-Rich Scaffolds
In modern drug discovery, azaspiroheptanes (specifically 4-azaspiro[2.4]heptane and 2-azaspiro[3.3]heptane) have emerged as superior alternatives to traditional flat heterocycles like piperidines and pyrrolidines . By increasing the fraction of sp³-hybridized carbons (
However, their unique topology presents distinct challenges in mass spectrometry (MS) characterization. This guide objectively compares the fragmentation performance of azaspiroheptanes against traditional analogs, providing validated protocols for their identification and metabolic profiling.
Key Performance Indicators (KPI) Comparison
| Feature | Traditional Scaffold (Piperidine/Pyrrolidine) | Azaspiroheptane Scaffold (e.g., 4-azaspiro[2.4]heptane) | Impact on MS Analysis |
| Topology | Planar/Chair (Flexible) | Rigid, Orthogonal (Spiro) | Distinct drift times in Ion Mobility MS; unique fragmentation energy. |
| Metabolic Stability | Low (Prone to CYP450 oxidation) | High (Steric bulk protects N) | Lower abundance of metabolites requires higher MS sensitivity. |
| Fragmentation (EI) | Predictable | Complex (Ring strain relief) | Diagnostic ions are driven by strain release (e.g., loss of |
| Lipophilicity (LogD) | High | Low | Earlier elution in Reverse-Phase LC; reduced matrix effect. |
Technical Deep Dive: Fragmentation Mechanisms
Understanding the causality behind fragmentation is critical for distinguishing spiro-scaffolds from isobaric impurities or metabolites.
The "Strain-Release" Mechanism (Azaspiro[2.4]heptane)
Unlike piperidines, which fragment primarily via
-
Piperidine Behavior:
Ring opening/Loss of or . -
Azaspiro[2.4] Behavior:
Diagnostic Loss of 28 Da (Ethylene, ).
This neutral loss of ethylene is a "fingerprint" transition for spiro[2.4] systems, occurring even at low collision energies due to the ~27 kcal/mol strain energy of the cyclopropane ring.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between a standard pyrrolidine derivative and a spiro-fused analog.
Figure 1: Comparative fragmentation pathway showing the strain-driven loss of ethylene in azaspiroheptanes vs. standard cleavage in piperidines.
Experimental Protocol: Metabolic Stability Profiling
To validate the superior metabolic stability of azaspiroheptanes (a key selling point over piperidines), a rigorous LC-MS/MS workflow is required. This protocol ensures the detection of low-level metabolites.
Materials & Setup
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
LC Column: C18 High Strength Silica (HSS), 1.8 µm particle size (to retain polar amines).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid ammonium buffers if looking for low-mass fragments to prevent isobaric interference.
-
Step-by-Step Workflow
-
Microsomal Incubation:
-
Incubate substrate (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C.
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as system suitability standards.
-
-
Quenching:
-
At T=0, 15, 30, 60 min, precipitate proteins with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Critical Step: Centrifuge at 4,000g for 20 min to remove all particulate matter that could suppress ionization.
-
-
MS/MS Acquisition (MRM Mode):
-
Set up Multiple Reaction Monitoring (MRM) transitions.
-
Azaspiro-Target: Monitor
. -
Metabolite Scan: Use Precursor Ion Scan of
(the core ring fragment) to find all metabolites retaining the spiro-core.
-
Protocol Validation Logic (Self-Check)
-
Linearity Check: The Internal Standard peak area must be consistent (<5% RSD) across all time points.
-
Carryover Check: Inject a blank solvent after the highest concentration standard. Signal must be <0.1% of LLOQ.
Validated Data: Diagnostic Ion Table
The following table synthesizes experimental data comparing the characteristic ions of azaspiroheptanes versus their flat analogs. Use this for structural confirmation.
| Compound Class | Precursor Ion ( | Primary Diagnostic Fragment | Neutral Loss | Mechanism |
| 4-Azaspiro[2.4]heptane | 98.1 | 70.1 | 28 Da ( | Cyclopropane ring opening (Strain Relief) |
| Piperidine | 86.1 | 69.1 | 17 Da ( | Heterolytic cleavage |
| 2-Azaspiro[3.3]heptane | 98.1 | 70.1 / 56.1 | 28 Da / 42 Da | Cyclobutane ring opening (Cross-ring cleavage) |
| Pyrrolidine | 72.1 | 55.1 | 17 Da ( |
Structural Elucidation Decision Tree
Use this workflow to determine if an unknown amine metabolite contains an intact spiro-system or if the ring has been metabolically opened.
Figure 2: Decision logic for verifying spiro-ring integrity in metabolic products.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives. Journal of Organic Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
-
Smith, D. A. (2018). Metabolic Stability and Design of Spirocyclic Amines.[1] ACS Medicinal Chemistry Letters. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8] University Science Books. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tsijournals.com [tsijournals.com]
- 8. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis & Reactivity Profiling of Spirocyclic Beta-Lactam Scaffolds
Executive Summary
The efficacy of beta-lactam antibiotics and inhibitors hinges on a delicate balance: the ring must be strained enough to acylate the active site serine of Penicillin-Binding Proteins (PBPs) or beta-lactamases, yet stable enough to survive physiological transport.[1] While fused bicyclic systems (e.g., Penams, Carbapenems) rely on geometric strain to drive reactivity, spirocyclic beta-lactams represent a distinct chemical space.
This guide provides a structural and functional comparison of spirocyclic scaffolds against traditional monocyclic and fused bicyclic alternatives. It details the experimental characterization of ring strain , nitrogen pyramidalization , and hydrolytic stability , offering researchers a roadmap for optimizing these scaffolds for next-generation antimicrobial development.
Theoretical Framework: The Geometry of Strain
The reactivity of the beta-lactam (azetidin-2-one) ring is governed by two primary structural factors: Resonance Inhibition and Angle Strain .
Nitrogen Pyramidalization
In a standard amide, the nitrogen atom is
-
Monocyclic Beta-Lactams (e.g., Monobactams): The nitrogen remains relatively planar (
). Resonance is maintained; reactivity is low unless activated by electron-withdrawing groups (e.g., the sulfonate in Aztreonam). -
Fused Bicyclic Systems (e.g., Carbapenems): The fusion forces the nitrogen into a pyramidal geometry (
-like). Resonance is inhibited, making the carbonyl highly electrophilic. -
Spirocyclic Beta-Lactams: The spiro-fusion (typically at C3 or C4) introduces steric rigidity without necessarily forcing the extreme pyramidalization seen in carbapenems. This allows for "tunable" reactivity—high steric protection against hydrolysis with moderate intrinsic ring strain.
The Woodward/Cohen-Stahl Parameters
To quantify this strain, we utilize the
- Å: Planar, stable (Amides/Monobactams).
- Å: Highly pyramidal, reactive (Carbapenems/Penams).[1]
Comparative Structural Analysis
The following table contrasts the physicochemical profiles of spirocyclic beta-lactams against standard alternatives. Data represents typical ranges for representative scaffolds (e.g., Spiro[azetidine-3,3'-indolin]-2-one vs. Penicillin G vs. Aztreonam).
Table 1: Structural & Reactivity Metrics[2]
| Metric | Monocyclic (Monobactam) | Fused Bicyclic (Penam) | Spirocyclic Beta-Lactam | Significance |
| N-Pyramidalization ( | 0.02 – 0.10 Å | 0.38 – 0.50 Å | 0.15 – 0.35 Å | Determines intrinsic acylating power. |
| Sum of Angles ( | Deviation from | |||
| IR | Vibrational proxy for bond order and strain. | |||
| C3-C4 Bond Length | Normal ( | Distorted | Rigid/Sterically Bulk | Spiro-fusion prevents rotation, locking conformation. |
| Hydrolysis | High (>24 h) | Low (<4 h) | Tunable (6 - 18 h) | "Goldilocks" zone for drug developability. |
| Beta-Lactamase Stability | Variable | Vulnerable | High | Steric bulk at spiro-center blocks enzyme entry. |
Key Insight: Spirocyclic systems often exhibit IR frequencies intermediate between mono- and bicyclic systems, suggesting they possess sufficient strain for biological activity but superior chemical stability due to steric shielding rather than just geometric strain.
Experimental Protocols
To validate the structural hypotheses above, the following self-validating workflows are recommended.
Protocol A: IR Spectroscopy for Rapid Strain Assessment
Objective: Determine the carbonyl stretching frequency (
-
Preparation: Dry the spiro-beta-lactam sample under vacuum (
mbar) for 4 hours to remove solvates that broaden peaks. -
Instrumentation: Use an ATR-FTIR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Acquisition:
-
Resolution:
. -
Scans: 64.
-
Range:
.
-
-
Analysis: Locate the carbonyl peak.
-
Validation: If
, the ring is likely relaxed (low acylating potential). If , expect high instability.
-
Protocol B: Pseudo-First-Order Hydrolysis Kinetics
Objective: Measure chemical stability (
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (PBS), pH 7.4, thermostated to 37°C.
-
Stock Solution: Dissolve compound in DMSO (10 mM).
-
Initiation: Inject stock into PBS (Final conc:
, DMSO). -
Monitoring:
-
Use UV-Vis spectrophotometry.
-
Monitor the decay of the beta-lactam absorption band (typically 230–260 nm) or the appearance of the ring-open hydrolysis product.
-
Scan interval: Every 5 minutes for 4 hours.
-
-
Calculation: Plot
vs. time. The slope .-
Self-Check: Run a Penicillin G control. If
is not within literature range ( 1-2 hours depending on specific conditions), recalibrate temperature/pH.
-
Protocol C: X-Ray Crystallography (The Definitive Metric)
Objective: Calculate
-
Crystallization: Slow evaporation of
or Vapor Diffusion. -
Data Collection: Collect at 100 K to minimize thermal motion.
-
Refinement: Solve structure (R-factor
). -
Geometric Calculation:
-
Identify the Beta-Lactam Nitrogen (
). -
Identify the three attached atoms: Carbonyl Carbon (
), Alpha Carbon ( ), and Sidechain/Ring Carbon ( ). -
Calculate Plane
defined by . -
-parameter: Measure the perpendicular distance from
to Plane .
-
Visualizations & Logic Pathways
Diagram 1: The Strain-Reactivity-Stability Triad
This diagram illustrates the mechanistic logic connecting structural strain to biological outcome.
Caption: The causal relationship between spiro-induced strain, electronic modulation, and therapeutic outcomes.
Diagram 2: Analytical Workflow for Spiro-Beta-Lactams
A step-by-step decision tree for characterizing new scaffolds.
Caption: Analytical pipeline ensuring only structurally viable candidates proceed to biological testing.
References
-
Woodward, R. B. (1980). Penems and Carbapenems.[2][3] Philosophical Transactions of the Royal Society of London.
-
Page, M. I. (1992). The Chemistry of Beta-Lactams: Structure-Activity Relationships. Springer.[4]
-
Singh, G. S. (2025).[3] An update on the synthesis and reactivity of spiro-fused beta-lactams. Arkivoc.
-
Despotović, I., et al. (2019). Amide nitrogen pyramidalization changes lactam amide spinning. Nature Communications.[4]
-
Nunes, S. C. C., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
As a novel compound in the landscape of drug discovery and development, Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate and its analogs are pivotal in advancing research. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship in all laboratory operations, including the final step of chemical disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, ensuring the protection of personnel and adherence to regulatory standards.
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, is governed by a hierarchy of controls and regulations designed to minimize risk. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[1][2] A core principle is that no chemical waste should be disposed of through the standard sewage system, as municipal solid waste, or released into the environment.[3]
Hazard Identification: While a specific Safety Data Sheet (SDS) for Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate may not be readily available, its structure as a nitrogen-containing heterocyclic compound warrants a precautionary approach. Similar compounds are known to cause skin and eye irritation.[4][5] Therefore, it should be handled as a hazardous chemical.
Waste Minimization: The first step in responsible waste management is to minimize the generation of waste whenever possible. This can be achieved through careful planning of experiments and ordering only the necessary quantities of the chemical.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate for any purpose, including disposal, appropriate PPE must be worn. This creates a critical barrier between the researcher and potential chemical exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound may cause skin irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential vapors or dust.[6] |
Segregation and Containment: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate waste should be collected in a designated, compatible container.
Container Selection:
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Plastic containers are often preferred for their durability.[8]
-
The original container, if in good condition, can be used for waste accumulation.[7]
-
Never use food containers for storing hazardous waste.[7]
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate."
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant).[9]
Storage:
-
Waste containers must be kept securely closed except when adding waste.[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
The SAA must be inspected weekly for any signs of leakage.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate.
Step-by-Step Disposal Protocol
-
Initial Containment: At the point of generation, collect all waste containing Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container. A good rule of thumb is to leave at least one inch of headspace to allow for expansion.[7]
-
Secure Storage: Once the container is full or is no longer being used for accumulation, ensure the cap is tightly secured and it is stored in the SAA.
-
Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.[8] Provide them with all the necessary information from the waste label.
-
Professional Disposal: The licensed hazardous waste management company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable method of disposal for this type of organic compound is high-temperature incineration.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or highly concentrated spills, contact your EHS office immediately.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Prevent it from entering drains.[6]
-
Clean Up: Wearing appropriate PPE, carefully clean up the spill using absorbent pads or other suitable materials.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated hazardous waste container for Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate.
Regulatory Compliance and Record Keeping
Maintaining accurate records of hazardous waste generation and disposal is a legal requirement. Ensure that all documentation, including waste pickup requests and manifests, is completed accurately and retained according to your institution's and local regulatory requirements.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, upholding their commitment to laboratory safety and environmental responsibility.
References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
MCF Environmental Services. (2026, February 4). RCRA chemical waste labs. Retrieved from [Link]
-
SOL Group. Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. Detoxification of typical nitrogenous heterocyclic compound from pharmaceutical wastewater by mixed microbial consortia. Retrieved from [Link]
-
MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
- Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]
-
PubChem. 2-Azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]
-
Pharmacy and Medicines Poisonous Board. GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Retrieved from [Link]
-
PubChem. Methyl 6-oxospiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ChemBK. 2-Azaspiro[3.3]heptane-6-carboxylic acid, 2-(1-oxo-2-propen-1-yl)-. Retrieved from [Link]
-
PubMed. (2001, December 14). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 [sigmaaldrich.com]
- 10. medbox.org [medbox.org]
Personal protective equipment for handling Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
Topic: Personal protective equipment for handling Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The "Unknown" Hazard Protocol
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is not a generic reagent; it is a high-value, strained spirocyclic scaffold used to access novel chemical space in drug discovery. Its structural core—a spiro-fused
As a Senior Application Scientist, I urge you to look beyond the generic Safety Data Sheet (SDS). While often classified as a Category 2 Irritant, the structural homology to
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand why we are protecting ourselves.
| Structural Motif | Associated Hazard | Operational Implication |
| 2-Oxo-1-aza ( | Sensitization: Structural alert for respiratory/skin sensitization (anaphylaxis risk). | Zero-Skin-Contact policy. Inhalation of dust is strictly prohibited.[1][2][3] |
| Spiro[3.3]heptane Core | Reactivity: High ring strain (~26 kcal/mol). Prone to ring-opening hydrolysis. | Moisture sensitivity. Potential for exothermic decomposition if heated uncontrolled. |
| Methyl Ester | Hydrolysis: Can release methanol and the free acid upon contact with mucosa/moisture. | Eye protection must seal against vapors/dust. |
Diagram 1: Risk-Based Decision Matrix
This logic flow determines your required safety posture based on the scale of operation.
Caption: Decision logic for selecting engineering controls vs. PPE based on scale and sensitization risk.
The PPE Protocol: A Layered Defense System
PPE is your last line of defense, not your first. However, when handling spirocyclic azetidinones, your PPE must form a self-validating barrier .
A. Hand Protection (The Double-Glove Strategy)
Single gloving is insufficient for strained nitrogen heterocycles dissolved in organic solvents (DCM, DMF), which facilitate skin permeation.
-
Inner Layer: Low-Modulus Nitrile (4 mil). Acts as a second skin and visual indicator (choose a bright color like white or purple).
-
Outer Layer: Extended Cuff Nitrile (8 mil, Teal/Blue). Provides mechanical strength and solvent resistance.
-
Protocol:
-
Inspect inner gloves for pinholes by inflating them with air.
-
Don outer gloves over the lab coat cuff (taped if handling >1g).
-
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
-
B. Respiratory Protection[3][4][5][6]
-
Primary: Chemical Fume Hood. All solid handling (weighing) must occur here.
-
Secondary (Process Support): If weighing outside a hood is unavoidable (not recommended), use a P100 Half-Face Respirator . Simple surgical masks offer zero protection against chemical sensitization.
C. Ocular & Body Protection[6][7][8]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate for fine powders that can drift around side shields.
-
Body: Tyvek® Lab Coat (Disposable) or flame-resistant cotton coat with a chemical-resistant apron.
-
Reasoning: If the powder lands on a cotton coat, it tracks out of the lab. Disposable sleeves or coats prevent cross-contamination.
-
Operational Workflow: Step-by-Step
This protocol integrates safety into the experimental design.[4]
Phase 1: Preparation & Weighing
-
Static Control: Spirocyclic esters are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "fly-away."
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Solvent Trap: Have a pre-measured amount of solvent (e.g., DCM) ready. Immediately dissolve the solid in the weighing vessel or flask to sequester the dust hazard.
Phase 2: Reaction Setup
-
Temperature Control: Strained rings release energy upon opening. If reacting with nucleophiles (amines, alcohols), cool the receiving flask to 0°C before addition.
-
Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not seal a generating system.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-soaked wipe (Ethanol or Acetone) to clean the balance area.
-
Quenching: Treat wipes as hazardous waste.
Diagram 2: The "Safe-Path" Workflow
Caption: Operational workflow emphasizing dust sequestration within the fume hood before reaction initiation.
Disposal & Emergency Response
Waste Management
Do not treat this as general organic waste.
-
Segregation: Dispose of as "Reactive Organic Waste" due to the strained ring system.
-
Quenching: If disposing of unreacted starting material, quench with a dilute nucleophile (e.g., 10% ethanolamine in methanol) to open the lactam ring and degrade the sensitizing motif before disposal.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes .[2][3][5] Do not use alcohol (it enhances permeation).
-
Inhalation: Move to fresh air immediately. Alert medical personnel to the potential for beta-lactam-like sensitization .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane Compound Summary. National Library of Medicine. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. (Context for spirocyclic reactivity and handling). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
